molecular formula C12H14N2O2 B12371145 Mephenytoin-13C,d3

Mephenytoin-13C,d3

Katalognummer: B12371145
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: GMHKMTDVRCWUDX-JVXUGDAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mephenytoin-13C,d3 is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

222.26 g/mol

IUPAC-Name

5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2+1D3

InChI-Schlüssel

GMHKMTDVRCWUDX-JVXUGDAPSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2

Kanonische SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

Mephenytoin-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin-13C,d3 is a stable isotope-labeled derivative of Mephenytoin, an anticonvulsant drug. This isotopically enriched compound serves as an invaluable tool in bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its primary application is as an internal standard in mass spectrometry-based assays for the highly accurate and precise quantification of Mephenytoin and its metabolites in various biological matrices. The incorporation of one carbon-13 atom and three deuterium atoms introduces a known mass shift, allowing for clear differentiation from the unlabeled analyte without significantly altering its chemical and physical properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a general synthetic approach, its metabolic pathway, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for the development of analytical methods and for understanding its behavior in biological systems.

PropertyValue
IUPAC Name 5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione
Molecular Formula C₁₂H₁₁¹³CD₃N₂O₂
Molecular Weight Approximately 222.27 g/mol
CAS Number Not available
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents such as methanol and acetonitrile

Synthesis

  • Synthesis of the Hydantoin Core: The synthesis would begin with the formation of the 5-ethyl-5-phenylhydantoin core. This is typically achieved through the Bucherer-Bergs reaction or a similar multi-component reaction involving an aldehyde or ketone (in this case, likely propiophenone), a cyanide source (e.g., potassium cyanide), and a carbonate source (e.g., ammonium carbonate).

  • Introduction of the Isotopically Labeled Methyl Group: The key step for creating this compound is the N-methylation of the 5-ethyl-5-phenylhydantoin precursor. This would be accomplished using an isotopically labeled methylating agent, such as iodomethane-¹³C,d₃ (¹³CD₃I) or dimethyl sulfate-¹³C₂,d₆. The reaction is typically carried out in the presence of a base to deprotonate the hydantoin nitrogen, facilitating the nucleophilic attack on the labeled methyl group.

  • Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity and isotopic enrichment. The identity and purity of the final product would be confirmed by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway of Mephenytoin

Mephenytoin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role. Understanding this pathway is critical for interpreting pharmacokinetic data and for designing drug-drug interaction studies. The major metabolic transformations include aromatic hydroxylation and N-demethylation.

Mephenytoin_Metabolism Mephenytoin Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin CYP2C19 (major) Aromatic Hydroxylation Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol N-demethylation Glucuronide 4'-Hydroxymephenytoin Glucuronide Hydroxymephenytoin->Glucuronide UGT enzymes (Glucuronidation)

Metabolic pathway of Mephenytoin.

Use as an Internal Standard in Bioanalytical Methods

This compound is an ideal internal standard for the quantification of Mephenytoin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its co-elution with the analyte and similar ionization efficiency compensate for variations in sample preparation and instrument response, leading to high accuracy and precision.

Experimental Protocol: Quantification of Mephenytoin in Human Plasma

This section provides a detailed, representative protocol for the quantification of Mephenytoin in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Mephenytoin reference standard

  • This compound internal standard

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Mephenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve Mephenytoin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Mephenytoin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

Sample_Preparation_Workflow start Start: Plasma Sample (50 µL) add_is Add 150 µL of Internal Standard Working Solution (in Acetonitrile) start->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Workflow for plasma sample preparation.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Mephenytoin: m/z 219.1 → 190.1; this compound: m/z 223.1 → 194.1
Collision Energy Optimized for each transition

5. Method Validation:

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of nominal concentration (±20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, bench-top, long-term) Analyte concentration within ±15% of initial concentration

Representative Quantitative Data:

While a complete validation dataset for a method using this compound is not publicly available, the following table presents typical performance data from a validated LC-MS/MS method for Mephenytoin in a biological matrix, which would be expected to be similar for a method employing this compound as the internal standard.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Mephenytoin1 - 100012.5 - 6.83.1 - 7.5-5.2 to 4.8

Conclusion

This compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Mephenytoin in biological matrices. The information provided in this technical guide offers a solid foundation for the development and validation of robust bioanalytical methods, contributing to a deeper understanding of the pharmacology of Mephenytoin.

An In-depth Technical Guide on the Core Mechanism of Action of Mephenytoin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin is a hydantoin-class anticonvulsant drug historically used in the treatment of epilepsy.[1][2] Its primary therapeutic action is attributed to the modulation of neuronal excitability. The isotopically labeled analog, Mephenytoin-¹³C,d₃, incorporates a stable carbon-13 isotope and three deuterium atoms. This labeling does not fundamentally alter the core mechanism of action but serves as a crucial tool in pharmacokinetic and metabolic studies to elucidate the disposition and biotransformation of the parent compound. This guide provides a detailed examination of the mechanism of action of mephenytoin, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action of mephenytoin, like other hydantoin anticonvulsants, is the blockade of voltage-gated sodium channels (VGSCs) in neurons.[1][2] This action is both voltage- and use-dependent, meaning the drug preferentially binds to and stabilizes the inactivated state of the sodium channel.

During normal neuronal function, VGSCs cycle through resting, open, and inactivated states to propagate action potentials. In epileptic seizures, neurons exhibit high-frequency firing, leading to an accumulation of VGSCs in the inactivated state. Mephenytoin's higher affinity for the inactivated state makes it more effective at suppressing the excessive neuronal firing characteristic of seizures, while having a lesser effect on normal neuronal activity.[3] By stabilizing the inactivated state, mephenytoin slows the rate of recovery of these channels to the resting state, thereby reducing the number of available channels to fire subsequent action potentials. This ultimately limits the sustained, high-frequency repetitive firing of neurons and prevents the spread of seizure activity in the brain.[1]

Signaling Pathway Diagram

Mephenytoin_MoA cluster_neuron Presynaptic Neuron cluster_drug_interaction Drug Interaction cluster_outcome Therapeutic Outcome High_Frequency_Firing High-Frequency Neuronal Firing (Seizure Activity) VGSC_Cycle Voltage-Gated Sodium Channel (VGSC) Cycle (Resting -> Open -> Inactivated) High_Frequency_Firing->VGSC_Cycle Increases proportion of inactivated state channels Action_Potential Action Potential Propagation VGSC_Cycle->Action_Potential Mephenytoin Mephenytoin Inactivated_VGSC Inactivated State of VGSC Mephenytoin->Inactivated_VGSC Binds with high affinity Stabilization Stabilization of Inactivated State Inactivated_VGSC->Stabilization Reduced_Excitability Reduced Neuronal Excitability Stabilization->Reduced_Excitability Slows recovery to resting state Seizure_Suppression Suppression of Seizure Activity Reduced_Excitability->Seizure_Suppression

Caption: Mechanism of action of Mephenytoin on voltage-gated sodium channels.

The Role of Isotopic Labeling in Mephenytoin-¹³C,d₃

Mephenytoin-¹³C,d₃ is a stable isotope-labeled version of mephenytoin. The incorporation of ¹³C and deuterium (d₃) serves distinct purposes in research:

  • ¹³C Labeling : The carbon-13 atom acts as a tracer that can be detected by mass spectrometry. This allows researchers to differentiate the drug from its endogenous counterparts and accurately quantify its concentration in biological samples. It is particularly useful in metabolic studies to trace the fate of the carbon skeleton of the drug molecule.

  • Deuterium (d₃) Labeling : The substitution of hydrogen with deuterium atoms creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes, deuteration at metabolically active sites can slow down the rate of metabolism. This can lead to a longer half-life and altered pharmacokinetic profile of the drug. In the context of Mephenytoin-¹³C,d₃, the deuteration is likely intended to probe the metabolic pathways and quantify the impact of altering the metabolic rate.

Metabolism of Mephenytoin

Mephenytoin undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathways are:

  • Aromatic Hydroxylation : The primary metabolic pathway for the (S)-enantiomer of mephenytoin is 4'-hydroxylation, catalyzed predominantly by CYP2C19.[4][5] This reaction is subject to genetic polymorphism, leading to different metabolizer phenotypes (poor, intermediate, and extensive metabolizers).[6]

  • N-Demethylation : Mephenytoin is also N-demethylated to form its active metabolite, 5-ethyl-5-phenylhydantoin, also known as Nirvanol.[7] This pathway is thought to be mediated by other CYP enzymes, including CYP2B6.

The isotopic labeling in Mephenytoin-¹³C,d₃ is a powerful tool to precisely study these metabolic routes and the influence of genetic polymorphisms on drug clearance.

Metabolic Pathway Diagram

Mephenytoin_Metabolism Mephenytoin Mephenytoin 4_OH_Mephenytoin 4'-Hydroxy-Mephenytoin (Inactive Metabolite) Mephenytoin->4_OH_Mephenytoin Aromatic Hydroxylation Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) (Active Metabolite) Mephenytoin->Nirvanol N-Demethylation Excretion Urinary Excretion 4_OH_Mephenytoin->Excretion Nirvanol->Excretion CYP2C19 CYP2C19 CYP2C19->4_OH_Mephenytoin CYP2B6 CYP2B6 & other CYPs CYP2B6->Nirvanol

Caption: Major metabolic pathways of Mephenytoin.

Quantitative Data Summary

The following tables summarize key quantitative data for mephenytoin and its active metabolite, Nirvanol.

Table 1: Pharmacokinetic Parameters of Mephenytoin and Nirvanol
ParameterMephenytoinNirvanol (Active Metabolite)Reference
Plasma Half-Life (t½) ~17 hours~114 hours[8]
Peak Plasma Concentration (Cmax) after 50 mg oral dose ~0.48 µg/mL~0.37 µg/mL[8]
Peak Plasma Concentration (Cmax) after 400 mg oral dose ~3.9 µg/mL~2.5 µg/mL[8]
Steady-State Concentration (Css) on 400 mg daily ~1.5 µg/mL~18 µg/mL[8]
Table 2: Anticonvulsant Activity of Mephenytoin and Nirvanol
ParameterMephenytoinNirvanolReference
Maximal Electroshock Seizure (MES) Test ED₅₀ (30 min post-administration) 42 mg/kg (i.p. in mice)23 mg/kg (i.p. in mice)[7]
Maximal Electroshock Seizure (MES) Test ED₅₀ (2 hr post-administration) 35 mg/kg (i.p. in mice)30 mg/kg (i.p. in mice)[7]
Table 3: In Vitro Activity of Hydantoin Anticonvulsants
CompoundTargetAssayValueReference
Phenytoin (structurally related) Voltage-gated sodium channels (Naᵥ1.5)Tonic blockIC₅₀ ~10 µM[9]
Phenytoin (structurally related) Neuronal voltage-gated sodium channelsInactivated state bindingAffinity ~9 to 19 µM[3]

Key Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This is a widely used preclinical screening model for generalized tonic-clonic seizures.[10]

  • Objective: To assess the ability of a compound to prevent the spread of seizures.

  • Animals: Male CF-1 or C57BL/6 mice, or Sprague-Dawley rats.[10]

  • Procedure:

    • Administer the test compound (e.g., Mephenytoin) or vehicle control at various doses and time points.[10]

    • At the time of peak effect, apply a 60 Hz alternating current (50 mA in mice, 150 mA in rats) for 0.2 seconds via corneal electrodes.[10] The corneas are pre-treated with a local anesthetic and saline.[10]

    • Observe the seizure phenotype, which is characterized by tonic extension of the hindlimbs.[10]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this is prevented.[10] The ED₅₀ (the dose that protects 50% of the animals) is then calculated.[10]

MES_Test_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Divide Animals into Groups (Vehicle and Test Compound Doses) Animal_Acclimatization->Grouping Drug_Administration Administer Vehicle or Test Compound (e.g., Mephenytoin) Grouping->Drug_Administration Time_Lapse Wait for Time of Peak Effect Drug_Administration->Time_Lapse Anesthesia Apply Local Anesthetic to Corneas Time_Lapse->Anesthesia Stimulation Deliver Electrical Stimulus via Corneal Electrodes Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Recording Record Protection Status (Protected or Not Protected) Observation->Data_Recording ED50_Calculation Calculate ED₅₀ Data_Recording->ED50_Calculation End End ED50_Calculation->End

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to study the effects of a compound on the ion channels of a single neuron.[11]

  • Objective: To characterize the inhibitory effects of mephenytoin on voltage-gated sodium channels.

  • Cell Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the desired sodium channel subtype (e.g., Naᵥ1.2).[12]

  • Solutions:

    • Extracellular solution (aCSF): Contains physiological concentrations of ions like NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer (e.g., HEPES).[13]

    • Intracellular solution: Contains a high concentration of a potassium salt (e.g., K-Gluconate), ATP, and GTP to mimic the intracellular environment.[11]

  • Procedure:

    • A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-ohm seal).[12]

    • The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[12]

    • The cell is held at a specific membrane potential (voltage-clamp mode), and voltage steps are applied to elicit sodium currents.[11]

    • Mephenytoin is applied to the cell via perfusion, and the changes in the sodium current (e.g., reduction in amplitude, changes in inactivation kinetics) are recorded.[11]

  • Endpoint: The concentration-dependent block of the sodium current is measured to determine parameters like the IC₅₀ (the concentration that inhibits 50% of the current).

Patch_Clamp_Workflow Start Start Cell_Preparation Prepare Cells Expressing Target Sodium Channel Start->Cell_Preparation Solution_Preparation Prepare Extracellular and Intracellular Solutions Cell_Preparation->Solution_Preparation Pipette_Fabrication Pull Glass Micropipette Solution_Preparation->Pipette_Fabrication Seal_Formation Approach Cell and Form Giga-ohm Seal Pipette_Fabrication->Seal_Formation Whole_Cell_Configuration Rupture Membrane Patch Seal_Formation->Whole_Cell_Configuration Baseline_Recording Record Baseline Sodium Currents Whole_Cell_Configuration->Baseline_Recording Drug_Application Apply Mephenytoin via Perfusion Baseline_Recording->Drug_Application Post_Drug_Recording Record Sodium Currents in Presence of Drug Drug_Application->Post_Drug_Recording Data_Analysis Analyze Current Block and Calculate IC₅₀ Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Conclusion

Mephenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in a use- and voltage-dependent manner, thereby suppressing the high-frequency neuronal firing associated with seizures. The isotopically labeled analog, Mephenytoin-¹³C,d₃, is an indispensable tool for elucidating the complex pharmacokinetics and metabolism of this drug, particularly the roles of CYP2C19 and the formation of its active metabolite, Nirvanol. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating further investigation and understanding of this class of anticonvulsants.

References

Mephenytoin-13C,d3: A Technical Guide for Advanced Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Mephenytoin-13C,d3, a stable isotope-labeled analog of Mephenytoin. This document is intended to serve as a core resource for professionals in drug development and metabolic research, offering detailed data, experimental protocols, and pathway visualizations to support advanced scientific inquiry.

Core Compound Data

This compound is a valuable tool in drug metabolism studies, primarily utilized as an internal standard for the accurate quantification of Mephenytoin in complex biological matrices. Its isotopic labeling ensures that its chemical and physical properties are nearly identical to the parent compound, while its distinct mass allows for clear differentiation in mass spectrometry-based assays.

PropertyValue
CAS Number 1261398-53-1
Molecular Weight 222.26 g/mol
Chemical Formula C₁₁¹³CH₁₁D₃N₂O₂

Metabolic Pathways and Bioactivation

Mephenytoin undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include aromatic hydroxylation and N-demethylation. Understanding these pathways is critical for interpreting pharmacokinetic data and assessing potential drug-drug interactions.

The primary metabolic pathway of Mephenytoin is the stereoselective 4'-hydroxylation of the S-enantiomer, a reaction predominantly catalyzed by the polymorphic enzyme CYP2C19. This metabolic route is a key determinant of inter-individual variability in Mephenytoin clearance. A secondary pathway involves N-demethylation to form Nirvanol (5-ethyl-5-phenylhydantoin), which is primarily mediated by CYP2B6.

Mephenytoin_Metabolism Mephenytoin This compound Hydroxymephenytoin 4'-Hydroxy-Mephenytoin-13C,d3 Mephenytoin->Hydroxymephenytoin CYP2C19 (Aromatic Hydroxylation) Nirvanol Nirvanol-13C,d3 Mephenytoin->Nirvanol CYP2B6 (N-demethylation)

Metabolic pathways of this compound.

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate and precise quantification of Mephenytoin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of Mephenytoin in human plasma.

Objective: To quantify the concentration of Mephenytoin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

  • Human plasma samples

  • Mephenytoin analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or tubes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of a solution of this compound in acetonitrile (e.g., 100 ng/mL).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Mephenytoin: To be optimized based on instrumentation (e.g., Q1: 219.1 -> Q3: 190.1)

        • This compound: To be optimized based on instrumentation (e.g., Q1: 223.1 -> Q3: 194.1)

      • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

  • Data Analysis:

    • Quantify Mephenytoin concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).

    • Generate a calibration curve using standards of known Mephenytoin concentrations and a fixed concentration of the internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Mix Vortex & Centrifuge Plasma->Mix IS Internal Standard (this compound in ACN) IS->Mix Supernatant Supernatant for Analysis Mix->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Area Ratio Calculation (Analyte/IS) Integration->Ratio Quantification Concentration Determination (Calibration Curve) Ratio->Quantification

LC-MS/MS analytical workflow for Mephenytoin.

In-depth Technical Guide: Pharmacokinetics of Mephenytoin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, an anticonvulsant drug, is a well-established probe substrate for phenotyping the activity of the cytochrome P450 enzymes CYP2C19 and CYP2B6. Its stereoselective metabolism makes it a valuable tool in drug development and clinical pharmacology to assess the potential for drug-drug interactions and to understand interindividual variability in drug metabolism. The use of stable isotope-labeled versions of mephenytoin, such as Mephenytoin-13C,d3, allows for tracer studies where the metabolism of the labeled drug can be distinguished from the unlabeled drug, providing a powerful method for investigating enzyme kinetics and metabolic pathways in vivo without the use of radioactive isotopes.

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound. Due to the limited availability of direct pharmacokinetic studies on this specific labeled compound in publicly accessible literature, this guide focuses on the foundational principles of mephenytoin pharmacokinetics, the role of its stable isotope-labeled counterpart in research, and the established experimental protocols for its use.

Core Concepts in Mephenytoin Pharmacokinetics

Mephenytoin is a racemic mixture of (S)-mephenytoin and (R)-mephenytoin, each exhibiting distinct metabolic pathways. The 4'-hydroxylation of (S)-mephenytoin is almost exclusively catalyzed by CYP2C19, making the urinary S/R ratio of mephenytoin a reliable indicator of CYP2C19 phenotype. In contrast, (R)-mephenytoin is more slowly metabolized through N-demethylation, a reaction mediated by multiple CYP enzymes, including CYP2B6.

The key pharmacokinetic parameters of unlabeled mephenytoin provide a baseline for understanding the expected behavior of its isotope-labeled form. A single-dose study in adult patients on stable anticonvulsant regimens reported the following pharmacokinetic parameters for mephenytoin:

ParameterValueReference
Time to Peak Concentration (Tmax) 1 hour[1]
Half-life (t1/2) 7 hours[1]

The primary metabolite of mephenytoin, 5-ethyl-5-phenylhydantoin (Nirvanol), has a significantly longer half-life of 96 hours, contributing to the overall anticonvulsant effect.[1]

The Role of this compound in Pharmacokinetic Studies

This compound is a deuterated and 13C-labeled stable isotope of mephenytoin. The incorporation of stable isotopes allows for its differentiation from the endogenous or co-administered unlabeled drug using mass spectrometry-based analytical methods. This is particularly valuable in:

  • Drug-drug interaction studies: To assess the inhibitory or inducing effects of a new chemical entity on CYP2C19 and CYP2B6 without discontinuing a patient's existing mephenytoin therapy.

  • Phenotyping studies: To accurately determine an individual's CYP2C19 metabolic status.

  • Mass balance studies: To trace the metabolic fate of the drug.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving this compound. Below are generalized protocols for key experiments.

CYP2C19 Phenotyping using Mephenytoin

A common experimental workflow for CYP2C19 phenotyping using mephenytoin involves the oral administration of a single dose of racemic mephenytoin, followed by urine collection over a specified period. The ratio of (S)-mephenytoin to (R)-mephenytoin is then determined.

CYP2C19 Phenotyping Workflow
In Vitro Drug Interaction Study

To assess the potential of a new drug to inhibit CYP2C19, in vitro experiments using human liver microsomes are conducted. This compound can be used as the substrate.

In Vitro CYP2C19 Inhibition Workflow

Signaling Pathways

The metabolic pathway of mephenytoin is central to its use as a probe substrate. The key enzymatic steps are the 4'-hydroxylation of the S-enantiomer by CYP2C19 and the N-demethylation of the R-enantiomer.

Mephenytoin_Metabolism cluster_metabolism Mephenytoin Metabolic Pathway cluster_S S-Mephenytoin Pathway cluster_R R-Mephenytoin Pathway Mephenytoin Racemic Mephenytoin ((S)- and (R)-Mephenytoin) S_Mephenytoin (S)-Mephenytoin Mephenytoin->S_Mephenytoin R_Mephenytoin (R)-Mephenytoin Mephenytoin->R_Mephenytoin S_Metabolite 4'-hydroxy-(S)-mephenytoin S_Mephenytoin->S_Metabolite CYP2C19 R_Metabolite 5-ethyl-5-phenylhydantoin (Nirvanol) R_Mephenytoin->R_Metabolite CYP2B6, other CYPs

Mephenytoin Metabolic Pathway

Conclusion

This compound serves as an invaluable tool for researchers, scientists, and drug development professionals in the precise evaluation of CYP2C19 and CYP2B6 activity. While specific pharmacokinetic parameters for this labeled compound are not widely published, the well-established pharmacokinetics of unlabeled mephenytoin provide a strong foundation for its application in sophisticated clinical and in vitro studies. The detailed experimental protocols and understanding of its metabolic pathways outlined in this guide are intended to support the robust design and interpretation of studies utilizing this important research compound. Further research to publicly document the complete pharmacokinetic profile of this compound would be beneficial to the scientific community.

References

Mephenytoin-13C,d3: A Technical Guide to its Metabolism and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the anticonvulsant drug mephenytoin, with a specific focus on its isotopically labeled form, Mephenytoin-13C,d3. This document details the metabolic pathways, involved enzymes, and resulting metabolites. It also presents quantitative pharmacokinetic and enzyme kinetic data, along with detailed experimental protocols for in vitro and analytical studies.

Introduction to Mephenytoin and this compound

Mephenytoin is a hydantoin-derivative anticonvulsant used in the treatment of epilepsy. It is a racemic mixture of (S)- and (R)-enantiomers, which undergo stereoselective metabolism in the body. The study of mephenytoin metabolism is of significant interest due to a well-documented genetic polymorphism in one of its primary metabolic pathways, leading to variable drug responses among individuals.

This compound is a stable isotope-labeled version of mephenytoin. Such labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. They are chemically identical to the parent drug but can be distinguished by their mass in mass spectrometry. This property makes this compound an excellent internal standard for quantitative bioanalytical assays, allowing for precise and accurate measurement of mephenytoin and its metabolites in biological matrices.[1][2]

Mephenytoin Metabolism: Pathways and Key Enzymes

The metabolism of mephenytoin primarily occurs in the liver and proceeds via two major pathways: 4'-hydroxylation and N-demethylation. These pathways are catalyzed by specific cytochrome P450 (CYP) enzymes.

Aromatic Hydroxylation

The principal metabolic pathway for the (S)-enantiomer of mephenytoin is aromatic hydroxylation at the 4'-position of the phenyl ring, forming (S)-4'-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the enzyme CYP2C19 .[3][4] The activity of CYP2C19 is subject to genetic polymorphism, which gives rise to two main phenotypes:

  • Extensive Metabolizers (EMs): Individuals with normal CYP2C19 function who efficiently metabolize (S)-mephenytoin.

  • Poor Metabolizers (PMs): Individuals with deficient CYP2C19 activity, leading to significantly reduced clearance of (S)-mephenytoin.[3][5]

This polymorphism is a critical factor in determining individual patient response to mephenytoin, with poor metabolizers being at a higher risk of adverse effects due to drug accumulation.

N-demethylation

The second major metabolic pathway is the N-demethylation of the methyl group at the N-3 position of the hydantoin ring, which produces the active metabolite Nirvanol (5-ethyl-5-phenylhydantoin). This pathway is the primary route of metabolism for the (R)-enantiomer of mephenytoin. The N-demethylation of mephenytoin is primarily mediated by CYP2B6 , with a minor contribution from CYP2C9 .[4]

The following diagram illustrates the primary metabolic pathways of mephenytoin.

Mephenytoin_Metabolism Mephenytoin (S)-Mephenytoin (R)-Mephenytoin Hydroxymephenytoin (S)-4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Aromatic Hydroxylation (CYP2C19) Nirvanol (R)-Nirvanol Mephenytoin->Nirvanol N-demethylation (CYP2B6, CYP2C9) in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Human Liver Microsomes - Mephenytoin Stock - NADPH System - Buffer mix Combine Microsomes, Mephenytoin, and Buffer prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis: - Quantify Metabolites - Determine Reaction Rates analyze->data_analysis

References

Safeguarding Research: A Comprehensive Technical Guide to the Safe Handling of Mephenytoin-13C,d3 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for Mephenytoin-13C,d3 in a laboratory setting. While isotopically labeled compounds like this compound are chemically identical to their parent compounds in terms of reactivity and biological activity, it is imperative to handle them with the same level of caution due to their inherent toxicological properties. This document outlines the known hazards, exposure control measures, and emergency procedures to ensure the safety of all personnel.

Introduction to this compound

This compound is a stable isotope-labeled version of Mephenytoin, an anticonvulsant drug. The incorporation of carbon-13 and deuterium atoms allows its use as an internal standard in quantitative bioanalytical assays, such as mass spectrometry, for pharmacokinetic and metabolic studies. Mephenytoin is a substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1] Due to its toxicological profile, stringent adherence to safety protocols is mandatory during its handling and use.

Hazard Identification and Safety Data Summary

The safety profile of this compound is considered identical to that of Mephenytoin. Based on the available Safety Data Sheets (SDS) for Mephenytoin, the compound is classified as hazardous.

GHS Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H373: May cause damage to organs (Kidney, Liver, spleen) through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.

The quantitative safety and physical property data for Mephenytoin and its isotopically labeled forms are summarized in the table below.

PropertyMephenytoinMephenytoin-d3This compoundReference
Molecular Formula C₁₂H₁₄N₂O₂C₁₂H₁₁D₃N₂O₂C₁₁¹³CH₁₁D₃N₂O₂[2][3]
Molecular Weight 218.25 g/mol 221.27 g/mol Not directly available, calculated based on isotopes[2][3]
CAS Number 50-12-41185101-86-31261398-53-1[1][2][3]
Melting Point 135 - 137 °CNot availableNot available[4]
Solubility Soluble in ethanol.Not availableNot available[2]
GHS Pictograms Skull and crossbones, Health hazard, Environmental hazardNot available, assumed same as MephenytoinNot available, assumed same as Mephenytoin
Hazard Statements H301+H311+H331, H373, H410Not available, assumed same as MephenytoinNot available, assumed same as Mephenytoin
Precautionary Statements P260, P264, P270, P271, P273, P280Not available, assumed same as MephenytoinNot available, assumed same as Mephenytoin

Experimental Protocols and Handling Procedures

Strict adherence to the following protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Body Protection: A laboratory coat must be worn. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working with the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.

Engineering Controls
  • All work involving the handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible in the laboratory.

Handling and Storage
  • Receiving and Unpacking: Visually inspect packages for any signs of damage or leakage upon receipt. Unpack in a well-ventilated area, preferably within a fume hood.

  • Weighing: Weighing of the solid compound must be conducted in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid generating dust or aerosols.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored away from strong oxidizing agents.[6] Follow the specific storage temperature recommendations provided by the supplier, which is typically at room temperature or refrigerated.[1][4]

  • Disposal: Dispose of all waste materials contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Workflows and Pathways

To further clarify the safe handling procedures and the biological context of this compound, the following diagrams are provided.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Obtain this compound and review SDS B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare work area in a certified fume hood B->C D Weigh solid compound in ventilated enclosure C->D Proceed to handling E Prepare stock and working solutions in fume hood D->E F Perform experiment E->F G Decontaminate work surfaces F->G After experiment completion H Dispose of contaminated waste in designated hazardous waste container G->H I Remove PPE and wash hands H->I

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

G Metabolic Pathway of Mephenytoin Mephenytoin Mephenytoin CYP2C19 CYP2C19 Mephenytoin->CYP2C19 Metabolism CYP2B6 CYP2B6 Mephenytoin->CYP2B6 Metabolism Metabolites Hydroxylated Metabolites CYP2C19->Metabolites CYP2B6->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Caption: A simplified diagram of the metabolic pathway of Mephenytoin.

Conclusion

The safe handling of this compound is paramount for protecting laboratory personnel and the environment. By understanding its hazardous properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established handling and disposal protocols, researchers can minimize the risks associated with this compound. This guide serves as a critical resource for fostering a strong safety culture in any laboratory working with this compound.

References

Deuterated Mephenytoin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated mephenytoin, a critical tool in pharmaceutical research. This document details its synthesis, analytical methodologies, and applications, with a focus on its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction to Deuterated Mephenytoin

Mephenytoin, an anticonvulsant drug, is a well-established probe substrate for cytochrome P450 2C19 (CYP2C19), a key enzyme in drug metabolism.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in the metabolism of numerous clinically important drugs.[3] Deuterated mephenytoin, in which one or more hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantitative analysis of mephenytoin and its metabolites in biological matrices.[4][5][6] The increased mass of the deuterated analog allows for its clear distinction from the unlabeled drug in mass spectrometry, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic separation.[7] This guide will explore the synthesis, analysis, and application of deuterated mephenytoin in research settings.

Synthesis of Deuterated Mephenytoin

A potential synthetic approach, based on the synthesis of tritiated (S)-mephenytoin, involves the introduction of deuterium at the phenyl ring.[8] This can be achieved through catalytic reduction of a halogenated mephenytoin precursor with deuterium gas.

Hypothetical Synthesis Workflow:

cluster_synthesis Synthesis of Deuterated Mephenytoin start 5-ethyl-5-phenylhydantoin methylation N-methylation start->methylation mephenytoin Mephenytoin methylation->mephenytoin halogenation Halogenation (e.g., Iodination) mephenytoin->halogenation iodomephenytoin Iodo-mephenytoin halogenation->iodomephenytoin deuteration Catalytic Deuteration (D2 gas, Pd/C) iodomephenytoin->deuteration deuterated_mephenytoin Deuterated Mephenytoin deuteration->deuterated_mephenytoin purification Purification (e.g., HPLC) deuterated_mephenytoin->purification final_product Purified Deuterated Mephenytoin purification->final_product

Caption: Hypothetical workflow for the synthesis of deuterated mephenytoin.

Note: The number and position of deuterium atoms can be controlled by the selection of the halogenated precursor and the reaction conditions. For example, deuteration of a mono-iodinated phenyl ring would yield a mono-deuterated product, while starting with a poly-iodinated precursor would result in a poly-deuterated analog.

Analytical Methodologies

The quantification of mephenytoin and its metabolites using a deuterated internal standard is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for complex biological matrices.

Sample Preparation

The choice of sample preparation method depends on the biological matrix being analyzed.

  • Plasma/Serum: Protein precipitation is a common and straightforward method.[9] This involves adding a solvent such as acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard.

  • Urine: For urine samples, a "dilute-and-shoot" approach is often sufficient, where the sample is simply diluted with a suitable buffer before injection.[1] To quantify the total amount of metabolites, which are often excreted as glucuronide conjugates, enzymatic hydrolysis with β-glucuronidase is necessary prior to analysis.[1][2][10]

Experimental Protocol: β-Glucuronidase Treatment of Urine Samples [1][2]

  • To 50 µL of urine, add 50 µL of a buffered β-glucuronidase solution (e.g., in 0.2 M sodium acetate buffer, pH 4.3).

  • Incubate the mixture at 37°C for a specified period (e.g., 4-6 hours).

  • Stop the reaction by adding a solvent such as methanol, which also contains the deuterated internal standard.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically used.

Chromatographic Conditions: Reversed-phase chromatography is commonly employed to separate mephenytoin and its metabolites.

ParameterTypical Conditions
Column C18 reversed-phase column (e.g., 100 x 3 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol (or a mixture)[1]
Flow Rate 0.2 - 1.0 mL/min
Gradient A gradient elution is typically used to optimize separation.
Injection Volume 5 - 20 µL

Mass Spectrometry Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analytes and the internal standard. Ionization is typically achieved using electrospray ionization (ESI) in positive ion mode.

Table 1: Mass Spectrometry Parameters for Mephenytoin and Deuterated Mephenytoin

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Mephenytoin219.1134.1Positive ESI
Mephenytoin-d3222.1134.1Positive ESI
4'-Hydroxymephenytoin235.1150.1Positive ESI
4'-Hydroxymephenytoin-d3238.1150.1Positive ESI
Nirvanol (demethylated metabolite)205.1134.1Positive ESI

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. The values presented are representative.

Metabolism of Mephenytoin

The primary metabolic pathway of mephenytoin is aromatic hydroxylation to 4'-hydroxymephenytoin, a reaction predominantly catalyzed by CYP2C19.[11][12] A minor pathway involves N-demethylation to nirvanol.[12]

cluster_metabolism Mephenytoin Metabolism Mephenytoin Mephenytoin CYP2C19 CYP2C19 Mephenytoin->CYP2C19 CYP2B6 CYP2B6 (minor) Mephenytoin->CYP2B6 Hydroxymephenytoin 4'-Hydroxymephenytoin Nirvanol Nirvanol CYP2C19->Hydroxymephenytoin Hydroxylation CYP2B6->Nirvanol N-demethylation

Caption: Major metabolic pathways of mephenytoin.

Applications in Research

Internal Standard for Quantitative Bioanalysis

The most common application of deuterated mephenytoin is as an internal standard in quantitative bioanalytical methods.[4][5] Its use corrects for variability in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement of mephenytoin and its metabolites.[6]

Logical Relationship in Quantitative Analysis:

cluster_quantification Quantitative Analysis Workflow Analyte Mephenytoin (Analyte) in sample Sample_Prep Sample Preparation Analyte->Sample_Prep IS Deuterated Mephenytoin (Internal Standard) IS->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Ratio Calculate Peak Area Ratio (Analyte/IS) LCMS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Use of deuterated mephenytoin as an internal standard.

CYP2C19 Phenotyping and Inhibition Studies

Mephenytoin is the gold standard probe drug for determining CYP2C19 phenotype (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[3] Accurate quantification of mephenytoin and its primary metabolite, 4'-hydroxymephenytoin, in urine or plasma is essential for these studies. Deuterated mephenytoin is crucial for the precise measurements required in such phenotyping assays.

Furthermore, in vitro studies investigating the potential of new chemical entities to inhibit CYP2C19 often use mephenytoin as the substrate.[11] In these assays, a deuterated internal standard ensures reliable quantification of the formation of 4'-hydroxymephenytoin.

Table 2: Quantitative Data from a Representative CYP2C19 Phenotyping Study

ParameterValueReference
Oral Dose of Mephenytoin 50 - 100 mg[1][2]
Urine Collection Period 0 - 12 hours[10]
Lower Limit of Quantification (LLOQ) in Urine
Mephenytoin30 ng/mL[1]
4'-Hydroxymephenytoin20 ng/mL[1]
Nirvanol30 ng/mL[1]
Linearity Range in Urine 15 - 10,000 ng/mL[1]

Conclusion

Deuterated mephenytoin is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its primary role as an internal standard enables accurate and precise quantification of mephenytoin and its metabolites, which is fundamental for CYP2C19 phenotyping, drug-drug interaction studies, and pharmacokinetic characterization. The methodologies outlined in this guide provide a framework for the effective use of deuterated mephenytoin in a research setting. While commercially available, an understanding of its synthesis provides valuable context for its application. As research in personalized medicine and drug development continues to advance, the importance of tools like deuterated mephenytoin in elucidating the intricacies of drug metabolism will only grow.

References

The Role of Mephenytoin-13C,d3 in Advancing Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. This technical guide focuses on the application of Mephenytoin-13C,d3, a stable isotope-labeled analog of mephenytoin, in the comprehensive evaluation of drug metabolism, particularly in the context of cytochrome P450 2C19 (CYP2C19) phenotyping. Mephenytoin has long been established as a probe substrate for assessing CYP2C19 activity, an enzyme notorious for its genetic polymorphism which significantly impacts the metabolism of a wide array of clinically important drugs. The incorporation of ¹³C and deuterium atoms into the mephenytoin structure allows for its use as an ideal internal standard in bioanalytical assays, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth overview of the metabolic pathways of mephenytoin, detailed experimental protocols for in vitro and in vivo studies, and a summary of quantitative data from relevant bioanalytical method validations.

Introduction: Mephenytoin as a Probe for CYP2C19 Activity

Mephenytoin, an anticonvulsant drug, is metabolized in the human liver primarily by CYP2C19. The S-enantiomer of mephenytoin is stereoselectively hydroxylated to 4'-hydroxymephenytoin, a reaction almost exclusively catalyzed by CYP2C19. This specificity makes mephenytoin an excellent in vivo and in vitro probe for determining the phenotypic activity of this enzyme. The genetic polymorphism of the CYP2C19 gene leads to distinct populations of poor, intermediate, extensive, and ultrarapid metabolizers, which can have profound clinical implications for drugs that are substrates of this enzyme.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatographic separation, and mass spectrometric detection. This minimizes variability and matrix effects, leading to highly accurate and precise quantification of mephenytoin and its metabolites in complex biological matrices like plasma and urine.

Metabolic Pathways of Mephenytoin

The primary metabolic pathways of mephenytoin involve 4'-hydroxylation and N-demethylation.

  • 4'-Hydroxylation: The stereoselective hydroxylation of (S)-mephenytoin to (S)-4'-hydroxymephenytoin is the principal metabolic pathway in extensive metabolizers and is almost exclusively mediated by CYP2C19.

  • N-demethylation: Mephenytoin is also N-demethylated to nirvanol (5-ethyl-5-phenylhydantoin), a reaction catalyzed by multiple CYP enzymes, including CYP2B6.

The metabolic ratio of parent drug to its 4'-hydroxy metabolite is a key indicator of CYP2C19 phenotype.

Mephenytoin_Metabolism Metabolic Pathway of Mephenytoin mephenytoin Mephenytoin hydroxymephenytoin 4'-Hydroxymephenytoin mephenytoin->hydroxymephenytoin 4'-Hydroxylation nirvanol Nirvanol mephenytoin->nirvanol N-demethylation cyp2c19 CYP2C19 cyp2c19->hydroxymephenytoin cyp2b6 CYP2B6 cyp2b6->nirvanol Bioanalytical_Workflow Bioanalytical Workflow for Mephenytoin Analysis sample Plasma or Urine Sample add_is Add this compound (Internal Standard) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis quantification Data Processing and Quantification analysis->quantification

Methodological & Application

Application Note: Quantitative Analysis of Mephenytoin in Biological Matrices using Mephenytoin-13C,d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Mephenytoin in biological matrices, such as plasma and urine, using Mephenytoin-13C,d3 as a stable isotope-labeled internal standard (SIL-IS). The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of a SIL-IS is the most robust technique for correcting analytical variability, ensuring high accuracy and precision in pharmacokinetic studies and therapeutic drug monitoring.[][2] This note includes comprehensive experimental procedures, instrument parameters, and representative data.

Introduction

Mephenytoin is an anticonvulsant drug used in the treatment of epilepsy.[3] Monitoring its concentration in biological fluids is crucial due to its narrow therapeutic index, non-linear pharmacokinetics, and potential for drug-drug interactions.[4][5][6] Mephenytoin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19, making it a valuable probe substrate for phenotyping studies of this enzyme.[7][8]

Quantitative bioanalysis using LC-MS/MS requires an internal standard to account for variations during sample preparation and analysis. Stable isotope-labeled internal standards are considered the gold standard.[9][10] this compound is an ideal SIL-IS for Mephenytoin quantification. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the MS source.[][2] This allows for highly accurate and precise quantification by measuring the ratio of the analyte to the internal standard, effectively nullifying potential errors from sample loss, injection volume variability, or ion suppression.[]

Principle of Stable Isotope Dilution

The stable isotope dilution technique relies on adding a known quantity of the SIL-IS (this compound) to samples at the earliest stage of preparation. The SIL-IS and the endogenous analyte behave almost identically through extraction, chromatography, and ionization. The mass spectrometer distinguishes between the light (analyte) and heavy (SIL-IS) forms based on their mass difference. The ratio of their signals is used for quantification, providing a highly reliable measurement that is independent of sample recovery or matrix-induced signal fluctuations.

SIL_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification cluster_Correction Correction Mechanism Sample Biological Sample (Analyte) Add_IS Add Known Amount of SIL-IS Sample->Add_IS Mix Analyte + SIL-IS in Matrix Add_IS->Mix Extract Extraction Mix->Extract LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Differentiation by Mass) LC->MS Ratio Measure Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Calc Calculate Concentration Ratio->Calc Note Ratio corrects for: - Extraction Loss - Matrix Effects - Ionization Suppression Ratio->Note

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Mephenytoin Metabolism

Mephenytoin undergoes extensive metabolism in the liver, primarily through two pathways catalyzed by cytochrome P450 enzymes. The major route is 4'-hydroxylation to form 4'-hydroxymephenytoin, a reaction predominantly catalyzed by CYP2C19.[11] A secondary pathway is N-demethylation to Nirvanol (5-ethyl-5-phenylhydantoin), which is catalyzed by other CYP enzymes, including CYP2B6.[11][12] Because of its reliance on CYP2C19, Mephenytoin is widely used as a probe drug to determine an individual's CYP2C19 metabolic phenotype.[3][7]

Mephenytoin_Metabolism Mephenytoin Metabolism Pathway Mephenytoin Mephenytoin CYP2C19 CYP2C19 Mephenytoin->CYP2C19 CYP2B6 CYP2B6 / Others Mephenytoin->CYP2B6 Hydroxymephenytoin 4'-Hydroxymephenytoin (Major Metabolite) Nirvanol Nirvanol (Active Metabolite) CYP2C19->Hydroxymephenytoin 4'-Hydroxylation CYP2B6->Nirvanol N-Demethylation

Caption: Simplified metabolic pathway of Mephenytoin.

Experimental Protocols

This protocol describes a general method for the analysis of Mephenytoin in human plasma using protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.

Materials and Reagents
  • Standards: Mephenytoin, this compound (analytical grade)

  • Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid (analytical grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Biological Matrix: Drug-free human plasma for calibration standards and quality controls

  • Labware: Microcentrifuge tubes (1.5 mL), autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mephenytoin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare intermediate working solutions of Mephenytoin by serially diluting the primary stock with 50:50 methanol/water. These will be used to spike calibration curve (CAL) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the IS working solution (this compound in acetonitrile) to each tube.[13]

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Dilute the supernatant 1:10 with the initial mobile phase (e.g., 95% Mobile Phase A) if necessary to reduce solvent effects.[13]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing s1 Pipette 50 µL Plasma (Sample, Calibrator, or QC) s2 Add 100 µL IS Solution (this compound in ACN) s1->s2 s3 Vortex to Mix and Precipitate Proteins s2->s3 s4 Centrifuge at 14,000 x g s3->s4 s5 Transfer Supernatant to Autosampler Vial s4->s5 a1 Inject into UPLC-MS/MS System s5->a1 a2 Acquire Data using MRM Mode a1->a2 a3 Integrate Peaks for Mephenytoin & IS a2->a3 a4 Generate Calibration Curve & Quantify Samples a3->a4

Caption: General experimental workflow for sample preparation and analysis.

LC-MS/MS Analysis

The following tables provide typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrumentation used.

Table 1: Suggested Chromatographic Conditions

Parameter Value
LC System UPLC System (e.g., Waters Acquity, Thermo Vanquish)
Column Reversed-phase C18, e.g., 50 x 2.1 mm, <2 µm particle size[13][14]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol[13]
Flow Rate 0.4 mL/min[15]
Gradient 5% B to 95% B over 3-5 minutes, re-equilibrate
Column Temp 40 °C
Injection Volume 5 µL[13]

| Run Time | ~8 minutes[14] |

Table 2: Suggested Mass Spectrometry Conditions | Parameter | Value | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive[15] | | Capillary Voltage | 3.2 kV[15] | | Source Temp | 130 °C[15] | | Desolvation Temp | 300 °C[15] | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Mephenytoin | 219.1 | 190.1 (example) | | this compound | 223.1 | 194.1 (example) | Note: MRM transitions are instrument-dependent and must be empirically optimized by infusing the pure compound. The product ions shown are illustrative based on potential fragmentation.

Method Performance Characteristics

A validated method should demonstrate acceptable linearity, sensitivity, accuracy, and precision. The data below are representative of typical performance for Mephenytoin assays.

Table 3: Representative Method Validation Data

Parameter Result Reference
Linearity Range 3 - 1500 ng/mL (Plasma) [16]
15 - 10,000 ng/mL (Urine) [7]
Correlation (r²) > 0.99 [16]
LLOQ (Plasma) 3 ng/mL [16]
LLOQ (Urine) 3 ng/mL [16]
Intra-day Precision (%CV) < 12.4% [16]
Inter-day Precision (%CV) < 10.5% [7]

| Accuracy (% Nominal) | 87.2 - 108.3% |[16] |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantification of Mephenytoin in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality for clinical and research applications, including therapeutic drug monitoring and CYP2C19 phenotyping. The protein precipitation protocol is simple, fast, and suitable for high-throughput analysis.

References

Application Note: Quantitative Analysis of Mephenytoin in Human Plasma using Mephenytoin-13C,d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Mephenytoin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Mephenytoin-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic phenotyping of cytochrome P450 enzymes, particularly CYP2C19, for which Mephenytoin is a known substrate.[3][4]

Introduction

Mephenytoin is an anticonvulsant drug that is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2C19.[3][4] Due to the genetic variability of CYP2C19, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact the drug's efficacy and potential for adverse effects. Therefore, accurate quantification of Mephenytoin in biological matrices is crucial for clinical and research purposes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach for quantitative LC-MS/MS analysis.[1][2] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar ionization efficiency, which corrects for variations during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the extraction and quantification of Mephenytoin in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Mephenytoin (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size)

Sample Preparation
  • Thaw human plasma samples and standards on ice.

  • Spike 50 µL of plasma with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

A gradient elution is employed to separate Mephenytoin from endogenous plasma components.

ParameterValue
Column C18 Reverse Phase (50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify Mephenytoin and this compound.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Collision Gas Nitrogen

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Declustering Potential (DP)
Mephenytoin219.1132.125 V80 V
This compound223.1136.125 V80 V

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

  • Linearity: The calibration curve should be linear over the desired concentration range, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Inter- and intra-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Mephenytoin and the internal standard in blank plasma samples.

  • Matrix Effect: The ionization of the analyte should not be significantly suppressed or enhanced by the plasma matrix.

  • Recovery: The extraction efficiency of the analyte from the plasma matrix should be consistent and reproducible.

  • Stability: The stability of the analyte in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 3: Representative Quantitative Performance

ParameterResult
Linear Range 1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) 90 - 110%
Extraction Recovery > 85%

Workflow Diagram

Mephenytoin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (50 µL) is_spike Spike with this compound IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Mephenytoin calibration->quantification Mephenytoin_Metabolism Mephenytoin Mephenytoin CYP2C19 CYP2C19 Mephenytoin->CYP2C19 Nirvanol Nirvanol (Minor Metabolite) Mephenytoin->Nirvanol N-demethylation Hydroxymephenytoin 4'-Hydroxymephenytoin (Major Metabolite) CYP2C19->Hydroxymephenytoin 4'-Hydroxylation Excretion Urinary Excretion Hydroxymephenytoin->Excretion Nirvanol->Excretion

References

Application Note: Quantitative Analysis of Mephenytoin in Human Plasma by LC-MS/MS using Mephenytoin-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of mephenytoin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Mephenytoin-13C,d3, to ensure high accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring research, and drug metabolism studies involving mephenytoin.

Introduction

Mephenytoin is an anticonvulsant drug primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1][2] Due to genetic polymorphisms in CYP2C19, the metabolism of mephenytoin can vary significantly among individuals, necessitating reliable analytical methods for its monitoring in biological matrices.[3] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and speed.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall accuracy and precision of the method.[5] This application note provides a comprehensive protocol for the analysis of mephenytoin in human plasma, validated to meet the stringent requirements of bioanalytical research.

Experimental

Materials and Reagents
  • Mephenytoin (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of mephenytoin and the internal standard from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Human Plasma is 2. Add 50 µL this compound (IS) plasma->is ppt 3. Add 300 µL Acetonitrile is->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. Inject into LC-MS/MS supernatant->analysis

Diagram 1: Sample Preparation Workflow
Liquid Chromatography

Chromatographic separation is performed using a UPLC system with a reversed-phase C18 column.

ParameterValue
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010
Mass Spectrometry

A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source is used for detection. The analytes are monitored in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Mephenytoin 219.1134.110025
Mephenytoin219.1106.110030
This compound 224.1138.110025
This compound224.1106.110030

Quantitative transitions are in bold.

G cluster_lcms LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Column gradient Gradient Elution lc_column->gradient esi ESI Source gradient->esi Analyte Separation quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector analysis_end Data Acquisition detector->analysis_end analysis_start Sample Injection analysis_start->lc_column

Diagram 2: LC-MS/MS Analysis Workflow

Results and Discussion

Method Validation

The analytical method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Table 3: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Mephenytoin1 - 15001> 0.995

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3< 1090 - 110< 1090 - 110
MQC150< 892 - 108< 892 - 108
HQC1200< 892 - 108< 892 - 108

The method demonstrated excellent linearity over the specified concentration range.[6] The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[6] The intra- and inter-day precision and accuracy were well within the acceptable limits of ±15% (±20% for LLOQ).[7]

Sample Analysis

The developed method was successfully applied to the analysis of mephenytoin in human plasma samples. The use of the stable isotope-labeled internal standard effectively compensated for any matrix-induced ion suppression or enhancement, ensuring reliable quantification. The chromatographic conditions provided good separation of mephenytoin from endogenous plasma components, with a total run time of 5 minutes per sample, allowing for high-throughput analysis.

Conclusion

This application note describes a rapid, sensitive, and specific LC-MS/MS method for the quantification of mephenytoin in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation sample preparation protocol makes this method highly reliable and suitable for routine analysis in a research setting. The method has been validated to demonstrate its accuracy, precision, and robustness for bioanalytical applications.

References

Application Notes and Protocols for CYP2C19 Phenotyping Using Mephenytoin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel.[1][2] Significant interindividual variability in CYP2C19 activity, largely due to genetic polymorphisms, can lead to altered drug efficacy and adverse drug reactions.[3] Phenotyping assays are therefore essential tools in clinical pharmacology and drug development to determine an individual's functional CYP2C19 metabolic capacity.

Mephenytoin has long been established as a probe substrate for assessing CYP2C19 activity.[4] The stereospecific 4'-hydroxylation of (S)-mephenytoin is almost exclusively catalyzed by CYP2C19.[5] The use of a stable isotope-labeled probe, Mephenytoin-13C,d3, offers significant advantages over the unlabeled compound by enabling more precise quantification through isotope dilution mass spectrometry and allowing for co-administration with other drugs to study drug-drug interactions without analytical interference.

These application notes provide detailed protocols for both in vivo and in vitro CYP2C19 phenotyping assays using this compound as the probe substrate.

Metabolic Pathway of this compound

The primary metabolic pathway for (S)-Mephenytoin is 4'-hydroxylation, a reaction predominantly catalyzed by the CYP2C19 enzyme. The use of this compound results in the formation of 4'-hydroxy-Mephenytoin-13C,d3.

G cluster_0 Metabolic Pathway This compound This compound 4'-hydroxy-Mephenytoin-13C,d3 4'-hydroxy-Mephenytoin-13C,d3 This compound->4'-hydroxy-Mephenytoin-13C,d3 CYP2C19 (4'-hydroxylation)

Caption: CYP2C19-mediated metabolism of this compound.

Part 1: In Vivo CYP2C19 Phenotyping Protocol

This protocol describes an in vivo method to determine an individual's CYP2C19 phenotype by measuring the urinary excretion of 4'-hydroxy-Mephenytoin-13C,d3 following oral administration of this compound.

Experimental Workflow: In Vivo Assay

G Subject_Preparation Subject Preparation (Fasting) Drug_Administration Oral Administration of This compound Subject_Preparation->Drug_Administration Urine_Collection Urine Collection (0-8 hours) Drug_Administration->Urine_Collection Sample_Processing Sample Processing (β-glucuronidase treatment) Urine_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (Metabolic Ratio Calculation) LC_MS_Analysis->Data_Analysis

Caption: Workflow for the in vivo CYP2C19 phenotyping assay.
Methodology

  • Subject Preparation: Subjects should fast overnight prior to the administration of the probe drug.

  • Drug Administration: A single oral dose of 50-100 mg of this compound is administered.[6][7]

  • Urine Collection: Urine is collected over a period of 8 to 12 hours post-administration.[6]

  • Sample Preparation:

    • An aliquot of urine (e.g., 50 µL) is mixed with a buffered β-glucuronidase solution.[2]

    • The mixture is incubated at 37°C for at least 6 hours to deconjugate any glucuronidated metabolites.[2]

    • The reaction is stopped by adding a protein precipitation agent, such as acetonitrile or methanol, containing an appropriate internal standard (e.g., unlabeled 4'-hydroxymephenytoin).[8]

    • The sample is centrifuged, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The concentrations of this compound and 4'-hydroxy-Mephenytoin-13C,d3 are quantified using a validated LC-MS/MS method.

  • Data Analysis: The CYP2C19 phenotype is determined by calculating a metabolic ratio, such as the molar ratio of 4'-hydroxy-Mephenytoin-13C,d3 to the parent drug in urine.

Quantitative Data for In Vivo Assay
ParameterValueReference
Probe Drug This compoundN/A
Dose 50-100 mg (oral)[6][7]
Biological Matrix Urine[2]
Collection Period 0-12 hours[6]
Enzymatic Treatment β-glucuronidase[2]
Analytical Method LC-MS/MS[2]

Part 2: In Vitro CYP2C19 Phenotyping Protocol

This protocol details an in vitro method for assessing CYP2C19 activity in human liver microsomes (HLMs) or with recombinant CYP2C19 enzymes using this compound.

Experimental Workflow: In Vitro Assay

G Incubation_Setup Incubation Setup (HLMs/Recombinant Enzyme, NADPH regenerating system) Substrate_Addition Addition of This compound Incubation_Setup->Substrate_Addition Incubation Incubation (37°C) Substrate_Addition->Incubation Reaction_Termination Reaction Termination (Acetonitrile/Methanol) Incubation->Reaction_Termination LC_MS_Analysis LC-MS/MS Analysis Reaction_Termination->LC_MS_Analysis Kinetic_Analysis Kinetic Analysis (Km, Vmax) LC_MS_Analysis->Kinetic_Analysis

References

Application Notes and Protocols for Mephenytoin-13C,d3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin is an anticonvulsant drug that is primarily metabolized by the cytochrome P450 (CYP) enzymes, particularly CYP2C19 and to a lesser extent, CYP2B6.[1] Its metabolism is a key area of study in drug development due to genetic polymorphisms in CYP2C19 leading to varied metabolic rates among individuals. Mephenytoin-13C,d3 is a stable isotope-labeled version of mephenytoin, which serves as an ideal internal standard for quantitative analysis in mass spectrometry-based assays.[1][2] The use of stable isotope-labeled internal standards is a well-established method to improve the accuracy and precision of bioanalytical methods by correcting for analyte loss during sample preparation and variations in instrument response.[3][4][5]

These application notes provide a detailed protocol for utilizing this compound in cell culture-based assays to study the metabolism of mephenytoin. The primary application is the use of this compound as an internal standard for the accurate quantification of unlabeled mephenytoin and its primary metabolite, 4'-hydroxymephenytoin, in cell culture media and lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications

  • In Vitro Drug Metabolism Studies: Investigating the metabolic profile of mephenytoin in various cell lines, such as the human hepatoma cell line HepG2, which is a common model for studying drug metabolism.[1][6][7][8]

  • CYP2C19 Activity Assays: Assessing the activity of the CYP2C19 enzyme in different cell models or under various experimental conditions.

  • Internal Standard for Bioanalysis: Serving as a reliable internal standard for the quantification of mephenytoin in complex biological matrices.

Experimental Protocols

Cell Culture and Treatment

This protocol is based on the use of HepG2 cells, a widely used human liver carcinoma cell line for metabolism studies.[1][6] For more robust metabolism studies, consider using primary human hepatocytes or HepG2 cells engineered to overexpress specific CYP enzymes, such as CYP2C19.[9]

Materials:

  • HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Mephenytoin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture plates (e.g., 12-well or 24-well)

Procedure:

  • Cell Seeding: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6] Seed the cells into 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Dosing Solutions: Prepare a stock solution of mephenytoin in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should be kept low (e.g., ≤ 0.1%) to avoid cytotoxicity.

  • Cell Treatment: Once the cells have reached confluency, aspirate the old medium and replace it with the medium containing the desired concentrations of mephenytoin. It is advisable to test a range of concentrations to determine the optimal experimental conditions.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the metabolic rate of the cells and the sensitivity of the analytical method.

  • Sample Collection:

    • Culture Medium: At the end of the incubation period, collect the cell culture medium from each well.

    • Cell Lysate: Wash the cell monolayer with ice-cold PBS. Then, lyse the cells using a suitable lysis buffer or by sonication in a small volume of water or buffer.

  • Internal Standard Spiking: Add a known concentration of this compound to all collected medium and cell lysate samples. This is a critical step for accurate quantification.

  • Sample Storage: Store the collected samples at -80°C until LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • Acetonitrile

  • Formic acid

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Protein Precipitation: To 100 µL of the collected sample (medium or cell lysate, already spiked with this compound), add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the LC-MS/MS mobile phase.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate mephenytoin and its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for mephenytoin, 4'-hydroxymephenytoin, and this compound. These transitions need to be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Mephenytoin[To be determined empirically][To be determined empirically]
4'-Hydroxymephenytoin[To be determined empirically][To be determined empirically]
This compound[To be determined empirically][To be determined empirically]

Note: The exact m/z values for the precursor and product ions should be determined by infusing standard solutions of each analyte into the mass spectrometer.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of the results under different experimental conditions.

Table 1: Quantification of Mephenytoin and 4'-Hydroxymephenytoin in HepG2 Cells

Treatment GroupConcentration of Mephenytoin (µM) in MediumConcentration of 4'-Hydroxymephenytoin (µM) in MediumConcentration of Mephenytoin (pmol/mg protein) in LysateConcentration of 4'-Hydroxymephenytoin (pmol/mg protein) in Lysate
Control (Vehicle)Below Limit of QuantificationBelow Limit of QuantificationBelow Limit of QuantificationBelow Limit of Quantification
Mephenytoin (1 µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Mephenytoin (10 µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Mephenytoin (50 µM)[Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

Mephenytoin Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of mephenytoin.

Mephenytoin_Metabolism Mephenytoin Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin (p-hydroxylation) Mephenytoin->Hydroxymephenytoin CYP2C19 Nirvanol Nirvanol (N-demethylation) Mephenytoin->Nirvanol Other CYPs

Caption: Primary metabolic pathways of Mephenytoin.

Experimental Workflow for Mephenytoin Metabolism Assay

The diagram below outlines the key steps in the experimental protocol.

Experimental_Workflow A Seed HepG2 Cells B Treat with Mephenytoin A->B C Collect Medium and Lyse Cells B->C D Spike with this compound (Internal Standard) C->D E Protein Precipitation D->E F Extract Supernatant E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

Caption: Workflow for cell-based Mephenytoin metabolism assay.

References

Application Notes and Protocols for Mephenytoin-13C,d3 in Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

Mephenytoin, an anticonvulsant drug, has been a subject of toxicological research due to its potential for adverse effects, including potentially fatal blood dyscrasias.[1] Its metabolism is of particular interest as it is mediated by polymorphic enzymes, primarily CYP2C19, leading to significant inter-individual variability in drug clearance and response.[2] Mephenytoin-13C,d3, as a stable isotope-labeled internal standard, plays a crucial role in the accurate quantification of mephenytoin and its metabolites in various biological matrices. This document provides detailed application notes and protocols for its use in toxicology research.

Application Note 1: Quantitative Analysis of Mephenytoin in Biological Matrices by Isotope Dilution Mass Spectrometry

Introduction

Therapeutic drug monitoring (TDM) and toxicological analysis of mephenytoin are essential for optimizing therapeutic efficacy and minimizing toxicity. The narrow therapeutic window and variable metabolism of mephenytoin necessitate precise and accurate measurement of its concentrations in biological samples such as plasma, serum, and urine. Isotope dilution mass spectrometry (ID-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification.

Principle

This compound serves as an ideal internal standard (IS) for the quantification of mephenytoin. Being chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[3] The known concentration of the added this compound allows for accurate quantification of the endogenous mephenytoin by comparing the signal intensities of the analyte and the IS. The use of a stable isotope-labeled internal standard is preferred as it can better compensate for matrix effects compared to deuterated standards which may have slightly different chromatographic retention times.[3]

Applications

  • Therapeutic Drug Monitoring (TDM): Routine monitoring of mephenytoin levels in patients to ensure concentrations are within the therapeutic range (25 to 40 mcg/ml for the drug and its major metabolite).[4]

  • Toxicokinetic (TK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of mephenytoin in preclinical and clinical studies.

  • Forensic Toxicology: Determining the presence and concentration of mephenytoin in cases of suspected overdose or poisoning. Signs of acute toxicity can include restlessness, dizziness, drowsiness, nausea, and in severe cases, hypotension and coma.[4]

  • CYP2C19 Phenotyping: Assessing the metabolic activity of the CYP2C19 enzyme by measuring the ratio of mephenytoin to its hydroxylated metabolite.[5]

Experimental Workflow for Quantitative Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (Plasma, Urine, etc.) B Spike with This compound (IS) A->B C Protein Precipitation or Solid Phase Extraction (SPE) B->C D Evaporation and Reconstitution C->D E UPLC/HPLC Separation D->E F Tandem Mass Spectrometry (MRM Mode) E->F G Peak Integration F->G H Analyte/IS Ratio Calculation G->H I Quantification using Calibration Curve H->I

Caption: Workflow for Mephenytoin quantification using an internal standard.

Protocol 1: LC-MS/MS Method for the Quantification of Mephenytoin in Human Plasma

1. Materials and Reagents

  • Mephenytoin and this compound standards

  • Human plasma (blank)

  • Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade

  • Water (ultrapure)

  • 96-well protein precipitation plates

2. Stock and Working Solutions

  • Prepare 1 mg/mL stock solutions of mephenytoin and this compound in methanol.

  • Prepare a series of mephenytoin working solutions by serial dilution for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

  • Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL in 50% methanol.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all wells except for the blank.

  • Add 150 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Parameter Condition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Mephenytoin: Q1 m/z 219.1 -> Q3 m/z 134.1this compound: Q1 m/z 223.1 -> Q3 m/z 138.1
Collision Energy Optimized for each transition

5. Data Analysis and Quantification

  • Integrate the peak areas for both mephenytoin and this compound.

  • Calculate the peak area ratio of mephenytoin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of mephenytoin in the unknown samples from the calibration curve.

Table 1: Representative Quantitative Performance Data

Parameter Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% bias) Within ±15%
Precision (% CV) < 15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Application Note 2: In Vitro Metabolism and Cytotoxicity of Mephenytoin

Introduction

Understanding the metabolic pathways and potential for bioactivation of mephenytoin is crucial for assessing its toxicity. Mephenytoin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and to a lesser extent CYP2B6.[6] The major metabolic pathways are N-demethylation to nirvanol and 4'-hydroxylation of the phenyl ring.[7] Genetic polymorphisms in CYP2C19 can lead to "poor metabolizer" phenotypes, resulting in decreased clearance and increased risk of toxicity.[2] In vitro systems, such as human liver microsomes (HLMs) and primary hepatocytes, are valuable tools for studying mephenytoin metabolism and its potential for cytotoxicity.

Role of this compound

In these in vitro assays, this compound is used as an internal standard to accurately quantify the depletion of the parent drug (mephenytoin) and the formation of its metabolites over time. This allows for the determination of key metabolic parameters such as intrinsic clearance (Clint) and the rate of metabolite formation.

Mephenytoin Metabolic Pathway

G Mephenytoin Mephenytoin Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol N-demethylation (CYP2B6) AreneOxide Arene Oxide Intermediate Mephenytoin->AreneOxide Aromatic Hydroxylation (CYP2C19) Hydroxymephenytoin 4'-Hydroxymephenytoin AreneOxide->Hydroxymephenytoin Epoxide Hydrolase

Caption: Metabolic pathways of Mephenytoin.

Protocol 2: In Vitro Metabolism of Mephenytoin in Human Hepatocytes

1. Materials and Reagents

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Mephenytoin and this compound

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO₂)

2. Experimental Procedure

  • Thaw and plate human hepatocytes according to the supplier's protocol in 96-well plates.

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Prepare a stock solution of mephenytoin in a vehicle (e.g., DMSO, final concentration <0.1%).

  • Remove the plating medium and add fresh incubation medium containing mephenytoin at the desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium.

  • To stop the metabolic reaction, add an equal volume of cold acetonitrile containing this compound as the internal standard to the collected samples.

  • Process the samples as described in Protocol 1 (protein precipitation, centrifugation, and analysis by LC-MS/MS) to quantify the remaining mephenytoin concentration.

3. Data Analysis

  • Plot the natural logarithm of the mephenytoin concentration versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Intrinsic clearance (Clint) can be calculated based on the half-life and cell density.

In Vitro Cytotoxicity Assessment

To assess the potential for mephenytoin or its metabolites to cause cytotoxicity, cell viability assays can be performed in parallel with metabolism studies.

Experimental Workflow for Cytotoxicity Assay

G A Plate Hepatocytes B Treat with varying concentrations of Mephenytoin A->B C Incubate for 24-48 hours B->C D Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) C->D E Measure Signal (Absorbance/Luminescence) D->E F Calculate % Viability and Determine IC50 E->F

Caption: Workflow for an in vitro cytotoxicity assay.

By integrating metabolism and cytotoxicity data, researchers can better understand the toxicological profile of mephenytoin and the role of its metabolites in adverse drug reactions. The use of this compound is instrumental in ensuring the quality and accuracy of the quantitative data generated in these studies.

References

Preparation of Mephenytoin-13C,d3 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Mephenytoin-13C,d3 stock solutions for use in research and drug development applications. This compound is a stable isotope-labeled internal standard essential for accurate quantification of mephenytoin in biological matrices during pharmacokinetic and metabolic studies.

Introduction

Mephenytoin is an anticonvulsant agent that is a known substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1] Its isotopically labeled form, this compound, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, mitigating matrix effects and improving the accuracy and precision of analytical results. Proper preparation of stock solutions is a critical first step to ensure the reliability of these assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions, based on the available information for the structurally analogous (S)-Mephenytoin.

ParameterValueSolvent(s)Source(s)
Solubility ~16 mg/mLEthanol[2]
~25 mg/mLDimethyl Sulfoxide (DMSO)[2][3]
~25 mg/mLDimethylformamide (DMF)[2][3]
Recommended Solid Storage -20°CN/A[2][3]
Solid Stability ≥ 2 yearsN/A[2]
Stock Solution Storage -80°COrganic Solvents[4]
-20°COrganic Solvents[4]
Stock Solution Stability 6 months at -80°COrganic Solvents[4]
1 month at -20°COrganic Solvents[4]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, analytical grade

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials with PTFE-lined screw caps for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-dissolution Steps:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Ensure all glassware is clean, dry, and free of any contaminants.

  • Weighing the Compound:

    • Tare the analytical balance with a clean, empty weighing vessel.

    • Carefully weigh the desired amount of this compound. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg of the solid.

  • Dissolution:

    • Quantitatively transfer the weighed this compound to the 1 mL volumetric flask.

    • Add a small amount of DMSO (approximately 0.5 mL) to the flask.

    • Gently swirl the flask to wet the solid.

    • Vortex the solution for 30-60 seconds to aid dissolution. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles.

    • Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiry date.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Safety Precautions:

  • This compound should be handled as a potentially hazardous substance.[2][3]

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and contact with skin and eyes.[2][3]

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the preparation of this compound stock solutions.

experimental_workflow cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate 1 weigh Weigh this compound equilibrate->weigh 2 transfer Transfer to Volumetric Flask weigh->transfer 3 add_solvent Add DMSO transfer->add_solvent 4 dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve 5 adjust_volume Adjust to Final Volume with DMSO dissolve->adjust_volume 6 mix Mix Thoroughly adjust_volume->mix 7 aliquot Aliquot into Vials mix->aliquot 8 label_vials Label Vials aliquot->label_vials 9 store Store at -20°C or -80°C label_vials->store 10 end End store->end

Caption: Experimental workflow for this compound stock solution preparation.

logical_relationships cluster_compound Compound Properties cluster_protocol Protocol Considerations cluster_outcome Desired Outcome solubility Solubility solvent_choice Solvent Choice solubility->solvent_choice stability Stability storage_conditions Storage Conditions stability->storage_conditions accurate_solution Accurate & Homogeneous Stock Solution solvent_choice->accurate_solution concentration Desired Concentration concentration->accurate_solution storage_conditions->accurate_solution

References

Application Notes and Protocols for the Use of Mephenytoin-13C,d3 in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, particularly its (S)-enantiomer, is a cornerstone probe substrate for assessing the activity of the cytochrome P450 enzyme CYP2C19.[1] CYP2C19 is a critical enzyme in human drug metabolism, responsible for the biotransformation of a significant number of clinically used drugs. Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in its metabolic capacity, affecting drug efficacy and the risk of adverse reactions. Therefore, evaluating the potential of new chemical entities to inhibit CYP2C19 is a mandatory step in drug development to predict potential drug-drug interactions (DDIs).

The use of stable isotope-labeled compounds, such as Mephenytoin-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers significant advantages for in vitro enzyme inhibition studies. These advantages include increased sensitivity, precision, and the ability to differentiate the analyte from endogenous compounds and the unlabeled substrate. This compound serves as an ideal tool for these assays, enabling robust and reliable quantification of CYP2C19 inhibition.

Application Notes

This compound is utilized as a substrate in in vitro assays to determine the inhibitory potential of test compounds on CYP2C19 activity. The primary application is in the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound. These parameters are crucial for predicting the likelihood of clinically significant DDIs.

The underlying principle of the assay is the incubation of this compound with a source of CYP2C19 enzyme (e.g., human liver microsomes or recombinant CYP2C19) in the presence and absence of a test compound. The enzyme catalyzes the 4'-hydroxylation of this compound to form 4'-hydroxy this compound. The rate of formation of this metabolite is quantified by LC-MS/MS. A reduction in the rate of metabolite formation in the presence of the test compound indicates inhibition of CYP2C19.

Stable isotope-labeled internal standards, such as deuterated 4'-hydroxy Mephenytoin, are often employed to ensure accurate quantification by correcting for variations in sample processing and instrument response.[2]

Experimental Protocols

Protocol 1: Determination of IC50 for CYP2C19 Inhibition

This protocol outlines the procedure for determining the IC50 value of a test compound for CYP2C19 using this compound as the substrate.

Materials:

  • This compound

  • Test compound

  • Human Liver Microsomes (HLM) or recombinant human CYP2C19

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., 4'-hydroxy Mephenytoin-d3)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution in acetonitrile.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes (or recombinant CYP2C19), potassium phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding this compound (at a concentration near its Km, typically 20-50 µM).

    • Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of 4'-hydroxy this compound.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize the mass spectrometer settings for the detection of the parent and product ions of 4'-hydroxy this compound and the internal standard.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation

The following tables summarize typical kinetic parameters for CYP2C19 substrates and inhibitory constants for known CYP2C19 inhibitors. Note that these values were determined using unlabeled (S)-Mephenytoin but are representative for assays with this compound.

Table 1: Michaelis-Menten Constants (Km) for CYP2C19 Substrates

SubstrateEnzyme SourceKm (µM)
(S)-MephenytoinHuman Liver Microsomes23.6 ± 1.8
(S)-MephenytoinRecombinant CYP2C1924.1

Data sourced from in vitro studies.[3]

Table 2: IC50 and Ki Values for Known CYP2C19 Inhibitors

InhibitorSubstrateEnzyme SourceIC50 (µM)Ki (µM)
Ticlopidine(S)-MephenytoinHuman Liver Microsomes-3.7 ± 0.2
OmeprazolePhenytoinHuman Liver Microsomes>10-
SulfaphenazolePhenytoinHuman Liver Microsomes0.49-

Data sourced from various in vitro inhibition studies.[3][4]

Visualizations

Metabolic Pathway of Mephenytoin

Mephenytoin_Metabolism Mephenytoin This compound CYP2C19 CYP2C19 Mephenytoin->CYP2C19 Metabolite 4'-hydroxy this compound CYP2C19->Metabolite 4'-hydroxylation Inhibitor Test Compound (Inhibitor) Inhibitor->CYP2C19

Caption: Metabolic activation of this compound by CYP2C19 and its inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - this compound - Test Compound Dilutions - HLM/CYP2C19 - NADPH System Mix Combine HLM/CYP2C19, Buffer, and Test Compound Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Add_Substrate Add this compound Preincubation->Add_Substrate Start_Reaction Initiate with NADPH Add_Substrate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Terminate Terminate with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Quantify Quantify 4'-hydroxy This compound LCMS->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Step-by-step workflow for determining CYP2C19 IC50 values.

References

Troubleshooting & Optimization

Mephenytoin-13C,d3 stability and storage issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of Mephenytoin-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. When stored under these conditions, the product is expected to be stable for the period indicated on the certificate of analysis.

Q2: How should I store this compound in solution?

It is recommended to prepare solutions fresh for immediate use. If storage of a stock solution is necessary, it should be stored in a tightly sealed, light-protected vial at -20°C or below. The stability of the compound in solution is dependent on the solvent used, concentration, and storage duration. A preliminary stability study for your specific conditions is advised.

Q3: The product was shipped at ambient temperature. Is it still viable?

Yes, this compound is generally considered stable for short periods at ambient temperature during shipping. Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term stability.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected analytical results.

If you are observing variability or a general decrease in the signal intensity of this compound in your analytical runs, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Degradation due to Improper Storage:

    • Verify Storage Conditions: Confirm that the compound (both solid and in solution) has been consistently stored at -20°C and protected from light.

    • Solution Stability: If using a stock solution, assess its age. Consider preparing a fresh stock solution from the solid material.

  • Adsorption to Surfaces:

    • Vial Selection: Mephenytoin can adsorb to certain types of glass and plastic surfaces. Using silanized glass vials or low-adsorption polypropylene tubes can mitigate this issue.

    • Solvent Effects: Ensure the solvent used for your solution maintains the solubility of the compound and minimizes adsorption.

  • Contamination:

    • Solvent Purity: Use high-purity, LC-MS grade solvents for preparing solutions to avoid introducing contaminants that may interfere with the analysis or degrade the compound.

    • Cross-Contamination: Ensure proper handling procedures to prevent cross-contamination from other analytes or standards.

Stability Data Summary

The following table summarizes typical stability data for this compound under various conditions. (Note: This is representative data; always refer to the product-specific certificate of analysis).

ConditionPurity (%) after 12 months
Solid, -20°C, protected from light>99%
Solid, 4°C, protected from light98%
Solid, 25°C (ambient), protected from light95%
In Methanol, -20°C, protected from light>99% (for up to 6 months)
In Methanol, 4°C, protected from light97% (for up to 1 month)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the required amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Dissolve the solid in a high-purity, appropriate solvent (e.g., Methanol, Acetonitrile) in a volumetric flask to achieve the desired concentration.

  • Homogenization: Ensure complete dissolution by vortexing or sonicating the solution for a few minutes.

  • Storage: If not for immediate use, transfer the stock solution to a light-protected, tightly sealed vial and store at -20°C.

Diagrams

G cluster_storage This compound Handling Workflow A Receive Product B Store at -20°C (Solid) A->B C Prepare Stock Solution B->C D Immediate Use C->D E Store Solution at -20°C C->E If not for immediate use F Perform Analysis D->F E->F

Caption: Workflow for handling and storage of this compound.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Analytical Results CheckStorage Verify Storage Conditions (-20°C, light-protected) Start->CheckStorage CheckSolution Assess Stock Solution Age & Integrity CheckStorage->CheckSolution Storage OK PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Improper Storage CheckAdsorption Evaluate Vials & Solvent for Adsorption CheckSolution->CheckAdsorption Solution OK CheckSolution->PrepareFresh Solution Aged/Compromised UseSilanizedVials Switch to Silanized/Low-Adsorption Vials CheckAdsorption->UseSilanizedVials Adsorption Possible End Problem Resolved CheckAdsorption->End Adsorption Unlikely PrepareFresh->End UseSilanizedVials->End

Caption: Troubleshooting flowchart for this compound analysis.

Technical Support Center: Optimizing LC-MS/MS Parameters for Mephenytoin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mephenytoin-13C,d3 in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Mephenytoin. It is structurally identical to Mephenytoin but contains one carbon-13 atom and three deuterium atoms. This mass difference allows the mass spectrometer to distinguish it from the unlabeled Mephenytoin. Using a SIL-IS is considered the gold standard in quantitative LC-MS/MS because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Q2: What are the primary challenges when developing an LC-MS/MS method for this compound?

A2: Common challenges include achieving optimal chromatographic separation from potential interferences, maximizing sensitivity to reach low limits of quantification, and minimizing matrix effects from complex biological samples like plasma or urine. Additionally, optimizing mass spectrometry parameters, such as precursor/product ion selection and collision energy, is crucial for robust and reproducible results.

Q3: What type of sample preparation is typically required for analyzing Mephenytoin from biological matrices?

A3: For plasma samples, protein precipitation is a common and straightforward method.[1] This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte and internal standard. For urine samples, a simple dilution with the mobile phase may be sufficient before injection.[1]

Q4: What are the typical validation parameters that need to be assessed for a quantitative LC-MS/MS method according to FDA guidelines?

A4: According to FDA guidelines, a full validation of a bioanalytical method should include assessments of selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, linearity (calibration curve), recovery, and stability under various conditions (e.g., freeze-thaw, short-term, long-term).[2][3][4]

Experimental Protocols

Below are detailed methodologies for the analysis of Mephenytoin using this compound as an internal standard.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Parameters

Mass spectrometry parameters should be optimized for the specific instrument being used. The following are suggested starting points for Mephenytoin and the deduced parameters for this compound, assuming positive electrospray ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mephenytoin219.1190.125
Mephenytoin219.1134.130
This compound 223.1 194.1 25
This compound 223.1 138.1 30

Note: The precursor ion for this compound is calculated based on the addition of one 13C and three deuterium atoms to the molecular weight of Mephenytoin. The product ions are deduced from the expected fragmentation pattern, which typically involves the loss of the ethyl group and subsequent fragmentation of the hydantoin ring.

Troubleshooting Guide

Chromatography Issues

Q: My peaks are fronting. What could be the cause and how can I fix it?

A:

  • Cause: Column overload, injection of a sample in a solvent stronger than the mobile phase, or a collapsed column bed.

  • Solution:

    • Column Overload: Reduce the concentration of the analyte or the injection volume.

    • Injection Solvent: Ensure the sample is reconstituted in a solvent that is of equal or lesser strength than the initial mobile phase.

    • Column Collapse: If the problem persists with new samples and standards, the column may be damaged and require replacement.

Q: I'm observing peak tailing. What are the common reasons and solutions?

A:

  • Cause: Secondary interactions between the analyte and the stationary phase (e.g., with acidic silanols), a void at the column inlet, or extra-column dead volume.

  • Solution:

    • Secondary Interactions: Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase or use a column with end-capping.

    • Column Void: Reverse flush the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.

    • Dead Volume: Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are properly seated and have minimal tubing length.

Q: My peaks are splitting. What should I investigate?

A:

  • Cause: A partially blocked column frit, a void in the column packing, or a mismatch between the injection solvent and the mobile phase.

  • Solution:

    • Blocked Frit: Try back-flushing the column. If this is not effective, the frit may need to be replaced, or the entire column.

    • Column Void: Similar to peak tailing, a void can cause splitting. Replacing the column is often the best solution.

    • Solvent Mismatch: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Mass Spectrometry Issues

Q: I have low or no signal for my analyte and/or internal standard. What should I check?

A:

  • Cause: Issues with the ion source, incorrect MS parameters, or problems with sample preparation.

  • Solution:

    • Ion Source: Check the spray needle for blockages and ensure a stable spray is being generated. Clean the ion source components as per the manufacturer's recommendations.

    • MS Parameters: Verify that the correct MRM transitions and collision energies are programmed in the acquisition method. Infuse a standard solution directly into the mass spectrometer to optimize these parameters.

    • Sample Preparation: Prepare a fresh sample and standard to rule out degradation or preparation errors.

Q: My signal intensity is inconsistent between injections. What could be the problem?

A:

  • Cause: An unstable electrospray, matrix effects, or carryover from previous injections.

  • Solution:

    • Unstable Spray: Check the LC flow rate for consistency and ensure there are no leaks in the system. Optimize the ion source position and gas flows.

    • Matrix Effects: Dilute the sample further or improve the sample cleanup procedure to remove more interfering components.

    • Carryover: Implement a more rigorous needle wash protocol in the autosampler method, using a strong organic solvent.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Mephenytoin.

TroubleshootingTree start Poor Chromatographic Peak Shape q_shape What is the peak shape issue? start->q_shape fronting Fronting q_shape->fronting Fronting tailing Tailing q_shape->tailing Tailing splitting Splitting q_shape->splitting Splitting q_fronting Check for: fronting->q_fronting q_tailing Check for: tailing->q_tailing q_splitting Check for: splitting->q_splitting sol_fronting1 Column Overload (Reduce Concentration) q_fronting->sol_fronting1 sol_fronting2 Strong Injection Solvent q_fronting->sol_fronting2 sol_tailing1 Secondary Interactions (Modify Mobile Phase) q_tailing->sol_tailing1 sol_tailing2 Column Void or Dead Volume q_tailing->sol_tailing2 sol_splitting1 Blocked Column Frit (Back-flush) q_splitting->sol_splitting1 sol_splitting2 Solvent Mismatch q_splitting->sol_splitting2

References

Technical Support Center: Mephenytoin-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor signal with Mephenytoin-13C,d3. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the use of this compound as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and step-by-step guidance to resolve issues related to poor or inconsistent signal of this compound.

Q1: I am seeing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?

A weak or absent signal from your internal standard can halt your analysis. A systematic approach to troubleshooting is crucial.

  • Initial Troubleshooting Steps:

    • Verify System Suitability: Before analyzing your samples, inject a known concentration of this compound to confirm that the LC-MS/MS system is performing as expected. This will help differentiate between an instrument issue and a sample-specific problem.

    • Check for Leaks: Inspect all fluidic connections from the autosampler to the mass spectrometer ion source for any signs of leakage.

    • Inspect the Ion Source: A stable electrospray is critical for good signal. Visually inspect the spray needle to ensure a consistent and fine mist. An unstable or dripping spray can lead to a complete loss of signal. Also, ensure the ion source is clean, as contamination can suppress ionization.[1]

    • Review Mass Spectrometer Parameters: Double-check that the correct MRM transitions, collision energies, and ion source parameters for this compound are loaded in your acquisition method.

Q2: My this compound signal is highly variable across my sample batch. What could be the cause?

Inconsistent internal standard signal can compromise the accuracy and precision of your quantitative results.

  • Potential Causes and Solutions:

    • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to fluctuating internal standard recovery. Ensure your sample preparation protocol, whether protein precipitation, liquid-liquid extraction, or solid-phase extraction, is robust and consistently applied to all samples.

    • Matrix Effects: Co-eluting matrix components from your biological samples can suppress or enhance the ionization of this compound.

      • Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components.

      • Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same blank biological matrix as your samples to compensate for consistent matrix effects.[1]

    • Internal Standard Stability: this compound may be degrading in the sample matrix or in the reconstituted sample extract.

      • Stability Assessment: Perform experiments to evaluate the stability of this compound in the biological matrix at different temperatures and time points.

      • Sample Handling: Keep samples at a consistent, cool temperature in the autosampler to minimize degradation.

Q3: I suspect my this compound standard may be contaminated or has degraded. How can I check this?

The purity and integrity of your internal standard are paramount for accurate quantification.

  • Verification Steps:

    • Analyze the Pure Standard: Prepare a fresh solution of your this compound standard in a clean solvent and infuse it directly into the mass spectrometer or inject it onto your LC-MS/MS system.

    • Check for Isotopic Purity: Examine the mass spectrum for the presence of the unlabeled mephenytoin. A significant peak at the m/z of the unlabeled compound indicates isotopic contamination.

    • Confirm Storage Conditions: Ensure that the this compound standard has been stored according to the manufacturer's recommendations, typically at room temperature in the continental US, but this may vary.[2] Improper storage can lead to degradation.

Experimental Protocols and Data

Below are examples of experimental conditions and validation parameters that can be used as a starting point for your method development.

Sample Preparation: Protein Precipitation

A simple and common method for preparing plasma samples is protein precipitation.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Quantitative Data Tables

The following tables provide typical concentration ranges and LC-MS/MS parameters for the analysis of mephenytoin.

Table 1: Typical Calibration Curve and Quality Control Concentrations

Sample TypeConcentration Range (ng/mL)
Calibration Standards1 - 1500
Lower Limit of Quantification (LLOQ)3
Quality Control - Low10
Quality Control - Medium100
Quality Control - High1000

Data adapted from a study on enantiospecific separation of mephenytoin and its metabolites.[3]

Table 2: Example LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 (e.g., 100 x 3 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile/Methanol (50:50) with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C[4]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (Analyte)m/z 219.1 -> 146.1
Monitored Transition (IS)m/z 223.1 -> 150.1
Capillary Voltage3.2 kV[5]
Source Temperature130 °C[5]
Desolvation Temperature300 °C[5]

Visualizations

Mephenytoin Metabolism Pathway

Mephenytoin is primarily metabolized in the liver by Cytochrome P450 enzymes. The two main pathways are N-demethylation to form Nirvanol and aromatic hydroxylation to form 4'-hydroxymephenytoin.[2][6] The hydroxylation is predominantly carried out by the polymorphic enzyme CYP2C19.[6]

Mephenytoin_Metabolism Mephenytoin Mephenytoin Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol N-demethylation Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin 4'-hydroxylation (CYP2C19)

Mephenytoin's primary metabolic pathways.

Troubleshooting Workflow for Poor this compound Signal

This workflow provides a logical sequence of steps to diagnose and resolve issues with a poor internal standard signal.

Troubleshooting_Workflow Start Poor or No this compound Signal Check_System Run System Suitability Check (Inject known standard) Start->Check_System System_OK System Performance OK? Check_System->System_OK Troubleshoot_MS Troubleshoot MS: - Check ion source - Verify MS parameters - Check for leaks System_OK->Troubleshoot_MS No Check_Sample Investigate Sample-Related Issues System_OK->Check_Sample Yes Resolved Signal Restored Troubleshoot_MS->Resolved Sample_Prep Review Sample Preparation: - Consistency - Extraction recovery Check_Sample->Sample_Prep Matrix_Effects Evaluate Matrix Effects: - Optimize chromatography - Use matrix-matched calibrants Check_Sample->Matrix_Effects IS_Integrity Check IS Integrity: - Analyze pure standard - Verify storage conditions Check_Sample->IS_Integrity Sample_Prep->Resolved Matrix_Effects->Resolved IS_Integrity->Resolved

A step-by-step guide to troubleshooting poor internal standard signal.

References

Matrix effects in bioanalysis of mephenytoin with Mephenytoin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of mephenytoin using its stable isotope-labeled internal standard, Mephenytoin-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of mephenytoin bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of mephenytoin by co-eluting, often unidentified, components present in the biological sample (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the LC-MS/MS assay.[2][3] Matrix effects are a significant concern in bioanalysis because they can be variable and unpredictable, potentially leading to erroneous quantitative results.[2]

Q2: How does the this compound internal standard help mitigate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool for compensating for matrix effects.[4][5] Because it is chemically identical to mephenytoin but has a different mass, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[4][5] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, allowing for more reliable quantification.[4]

Q3: What are the common causes of matrix effects when analyzing mephenytoin in plasma or urine?

A3: The primary causes are endogenous components from the biological matrix that are not removed during sample preparation.[2][6]

  • In Plasma/Serum: Phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[2][6] Salts, proteins, and other endogenous molecules can also interfere.[6]

  • In Urine: The composition of urine can be highly variable. Salts, urea, and various metabolites can cause significant matrix effects.

  • Exogenous Sources: Anticoagulants (e.g., heparin), formulation agents, and even materials leaching from plastic labware can also contribute to matrix effects.[7]

Q4: What are the regulatory requirements for evaluating matrix effects?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects as part of bioanalytical method validation.[2][8][9] The guidance recommends assessing the matrix effect by preparing quality controls (QCs) at low and high concentrations in matrix from at least six different individual sources or lots.[1][8] For each source, the accuracy should be within ±15% of the nominal concentration, and the precision (CV%) should not be greater than 15%.[1][8] This ensures the method is robust and reliable across different subject samples.[10]

Troubleshooting Guide

Problem: My mephenytoin signal is significantly suppressed or variable, even when using this compound.

This indicates that the internal standard is not fully compensating for the matrix effect, a phenomenon known as differential matrix effects.

  • Possible Cause 1: Chromatographic Separation of Analyte and IS Even a slight separation in retention time between mephenytoin and this compound can expose them to different concentrations of co-eluting matrix components, leading to non-proportional ion suppression.[11] This is sometimes referred to as an "isotope effect," where the deuterated compound may elute slightly earlier.[11]

    • Troubleshooting Steps:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the IS to confirm they elute at the exact same time.

      • Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column chemistry to ensure perfect co-elution and to maximize separation from the interference zones.[4] A post-column infusion experiment can identify these zones.[12]

  • Possible Cause 2: Severe Matrix Contamination If the concentration of co-eluting matrix components is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.[11]

    • Troubleshooting Steps:

      • Improve Sample Preparation: The most effective way to combat severe matrix effects is to remove the interfering components before analysis.[4] Move from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][13]

      • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[11][14] However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted mephenytoin concentration.[15]

  • Possible Cause 3: Lot-to-Lot Matrix Variability The composition of biological matrices can vary significantly between individuals or lots, leading to inconsistent results.

    • Troubleshooting Steps:

      • Perform Matrix Factor Evaluation: Quantitatively assess the matrix effect across at least six different lots of the biological matrix as recommended by FDA guidance.[1][8] This will determine if the variability is a widespread issue.

      • Use Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to normalize the matrix effects across the entire analytical run.[4][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol, adapted from regulatory guidance, quantitatively measures the extent of ion suppression or enhancement.[3][8]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike mephenytoin and this compound into the mobile phase or a clean solvent at low and high concentrations (e.g., LQC and HQC levels).

    • Set B (Post-Extraction Spike): Process blank biological matrix from at least six different sources through the entire sample preparation procedure. Spike the extracted blank matrix with mephenytoin and this compound to the same final concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with mephenytoin and this compound at LQC and HQC levels before the sample preparation procedure. (This set is for recovery assessment).

  • Analyze Samples: Inject and analyze all samples using the established LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Mean Ratio of Analyte/IS Peak Area in Set A)

  • Interpretation:

    • An MF or IS-Normalized MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The Coefficient of Variation (CV%) of the IS-Normalized MF across the different matrix sources should be ≤15%.

Protocol 2: Qualitative Assessment using Post-Column Infusion

This experiment helps identify at which points during the chromatographic run ion suppression or enhancement occurs.[3][6]

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phases for the mephenytoin assay.

    • Using a T-union, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.[11]

  • Analyte Infusion:

    • Prepare a solution of mephenytoin in a suitable solvent that provides a stable, moderate signal.

    • Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will create a stable baseline signal for mephenytoin.[11]

  • Injection and Analysis:

    • While the analyte is being continuously infused, inject a blank, extracted matrix sample.

  • Interpretation:

    • Monitor the mephenytoin signal. Any deviation (a dip or a peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[3] This allows you to see if the retention time of mephenytoin coincides with a zone of interference.

Data Presentation

Table 1: Calculation and Interpretation of Matrix Factor (MF)

ParameterFormulaInterpretationAcceptance Criteria (FDA/ICH)
Matrix Factor (MF) (Peak Response in Matrix) / (Peak Response in Neat Solution)MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix EffectNot explicitly defined; used to understand the extent of the effect.
IS-Normalized MF (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Neat Solution)Assesses the ability of the IS to compensate for matrix effects.The precision (CV%) of the IS-normalized MF from at least 6 matrix lots should be ≤15%.
Recovery (Peak Response in Pre-extraction Spike) / (Peak Response in Post-extraction Spike)Measures the efficiency of the extraction process.Should be consistent and reproducible, but no fixed value is mandated.

Table 2: Example Validation Parameters for Mephenytoin Bioanalysis from Literature

The following are example values and may vary based on the specific method, matrix, and instrumentation.

ParameterMatrixAnalyte/MetaboliteLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Linearity RangeUrineMephenytoin300.8 - 10.50.8 - 10.5[16]
Linearity RangeUrine4'-hydroxymephenytoin200.8 - 10.50.8 - 10.5[16]
Linearity RangePlasmaHydroxymephenytoin2< 20% at LLOQ< 20% at LLOQ[17]
Linearity RangePlasmaPhenytoin5 - 20< 15%< 15%[18][19]

Visualizations

G start Inconsistent Mephenytoin Results (Signal Suppression/Enhancement) check_is Check Analyte/IS Co-elution start->check_is is_ok Co-elution is Perfect check_is->is_ok Yes is_not_ok Separation Observed check_is->is_not_ok No assess_mf Assess Matrix Factor (≥6 lots of matrix) is_ok->assess_mf optimize_lc Optimize Chromatography (Gradient, Mobile Phase, Column) is_not_ok->optimize_lc optimize_lc->check_is mf_ok IS-Normalized MF CV ≤ 15% assess_mf->mf_ok Pass mf_not_ok IS-Normalized MF CV > 15% (Severe Matrix Effect) assess_mf->mf_not_ok Fail end Validated Method mf_ok->end improve_prep Improve Sample Preparation (e.g., switch PPT to LLE/SPE) mf_not_ok->improve_prep dilute Consider Sample Dilution mf_not_ok->dilute improve_prep->assess_mf dilute->assess_mf

Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.

G cluster_lc LC System cluster_infusion Post-Column Infusion lc LC Pump (Mobile Phase) injector Autosampler (Inject Blank Matrix) lc->injector column Analytical Column injector->column tee T-Union column->tee LC Eluent syringe Syringe Pump (Mephenytoin Solution) syringe->tee ms Mass Spectrometer (Monitor Mephenytoin Signal) tee->ms Combined Flow G analyte Mephenytoin source ESI Droplet (Limited Surface Charge) analyte->source Ionization is This compound (IS) is->source Ionization matrix Matrix Components (e.g., Phospholipids) matrix->source Competition detector MS Detector source->detector Analyte & IS Ions center_node

References

Technical Support Center: Optimizing Mephenytoin-13C,d3 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of Mephenytoin-13C,d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal peak shape and separation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or splitting) for this compound?

Poor peak shape for this compound, a basic compound, can stem from several factors:

  • Secondary Interactions: Residual silanols on silica-based columns can interact with the basic functional groups of mephenytoin, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of mephenytoin, both ionized and non-ionized forms of the analyte can exist, resulting in peak splitting or broadening.[3][4]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[5][6]

  • Unresolved Enantiomers: Mephenytoin is a chiral compound. If the chromatographic system does not separate the R- and S-enantiomers, this can sometimes manifest as a broadened or asymmetric peak.[7][8][9]

  • Sample Solvent Effects: If the sample solvent has a significantly stronger elution strength than the mobile phase, it can cause peak distortion.[10][11]

  • System Dead Volume: Excessive dead volume in the HPLC system, often from poorly made connections, can lead to peak broadening.[6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like mephenytoin.[3][4][12]

  • Low pH: At a low pH (e.g., 2-3), the silanol groups on a standard silica-based column are protonated and less likely to interact with the protonated basic analyte. This minimizes peak tailing.[12] Using a mobile phase with a pH at least two units below the analyte's pKa is generally recommended to ensure it is fully ionized and to achieve consistent retention.[4]

  • High pH: At a high pH, the silanol groups are deprotonated and can strongly interact with the analyte. However, using a column specifically designed for high pH stability can result in excellent peak shape for basic compounds, as the analyte itself will be in its neutral, less reactive form.[2]

Q3: What type of column is recommended for the analysis of this compound?

The choice of column is crucial for achieving good peak shape. Here are some recommendations:

  • High-Purity, End-Capped Silica Columns: Modern, high-purity silica columns with thorough end-capping are designed to minimize the number of free silanol groups, thereby reducing peak tailing for basic compounds.[2]

  • Charged Surface Hybrid (CSH) Columns: Columns with a charged surface, such as the ACQUITY Premier CSH Phenyl-Hexyl, can provide excellent peak shape for basic analytes at low pH by repelling the positively charged analyte from interacting with the stationary phase.[5]

  • Chiral Stationary Phases (CSPs): If the goal is to separate the enantiomers of mephenytoin, a chiral column is necessary. Cellulose-based CSPs, such as Chiralcel OJ, have been used successfully for this purpose.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is a common issue for basic compounds like mephenytoin.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Use a well-endcapped, high-purity silica column or a column with a charged surface.[1][2][5]Symmetrical peak shape due to reduced interaction between the analyte and the stationary phase.
Add a mobile phase modifier like formic acid (0.1%) or use a buffer to maintain a low pH.[13][14]Improved peak symmetry by minimizing silanol interactions.
Low Mobile Phase Ionic Strength Increase the buffer concentration in the mobile phase (e.g., 20-50 mM).[15]Sharper peaks due to reduced secondary interactions.
Metal Chelation Use a column with a specially designed inert surface or add a chelating agent to the mobile phase if metal sensitivity is suspected.[2]Reduction in peak tailing caused by interaction with metallic impurities in the system or stationary phase.
Issue 2: Peak Fronting
Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or the concentration of the sample.[5]Restoration of a symmetrical peak shape.
Sample Solvent Stronger than Mobile Phase Dilute the sample in the mobile phase or a weaker solvent.[11]Improved peak shape by ensuring proper focusing of the analyte at the head of the column.
Issue 3: Split or Broad Peaks
Potential Cause Troubleshooting Step Expected Outcome
Mobile Phase pH near Analyte pKa Adjust the mobile phase pH to be at least 2 pH units away from the pKa of mephenytoin.[3][4]A single, sharp peak as the analyte will be in a single ionic state.
Unresolved Enantiomers Use a chiral stationary phase (CSP) column designed for enantiomeric separation.[7][8]Separation of the two enantiomers into distinct, sharper peaks.
Clogged Column Frit or Column Void Reverse flush the column (if permitted by the manufacturer) or replace the column.Restoration of peak shape and system pressure.

Experimental Protocols

Protocol 1: Reversed-Phase UPLC-MS/MS for Mephenytoin and Metabolites

This protocol is adapted from a method for the analysis of six cytochrome P450 probe drugs, including mephenytoin.[16]

  • Column: C18 reverse phase column (e.g., Gold C18, 50 x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Flow Rate: 1 mL/min

  • Gradient:

    • 0-0.8 min: 2% B

    • 0.8-1.5 min: 2-30% B

    • 1.5-5.0 min: 30-75% B

    • 5.0-5.2 min: 100% B (hold for 1 min)

    • Return to 2% B in 30 sec and hold for 1.5 min.

  • Total Run Time: 8 minutes

  • Detection: Tandem Mass Spectrometry (MS/MS)

Protocol 2: Chiral Separation of Mephenytoin Enantiomers

This protocol is based on a method using a cellulose-based chiral stationary phase.[7]

  • Column: Chiralcel OJ (Cellulose tris(4-methylbenzoate))

  • Mobile Phase: Refer to specific application notes for the column, but typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

  • Flow Rate: Typically 0.5 - 1.5 mL/min for analytical scale.

  • Detection: UV or Mass Spectrometry.

Visualizations

Mephenytoin Metabolic Pathway

Mephenytoin is primarily metabolized by the cytochrome P450 enzyme CYP2C19.[17][18] The major metabolic pathway is aromatic hydroxylation to 4'-hydroxymephenytoin. A minor pathway involves N-demethylation to nirvanol.

Mephenytoin_Metabolism Metabolic Pathway of Mephenytoin mephenytoin Mephenytoin hydroxymephenytoin 4'-Hydroxymephenytoin (Major Metabolite) mephenytoin->hydroxymephenytoin Aromatic Hydroxylation nirvanol Nirvanol (Minor Metabolite) mephenytoin->nirvanol N-demethylation cyp2c19 CYP2C19 hydroxymephenytoin->cyp2c19 cyp2b6_2c9 CYP2B6, CYP2C9 nirvanol->cyp2b6_2c9

Caption: Metabolic pathway of Mephenytoin.

Troubleshooting Workflow for Poor Peak Shape

This workflow provides a logical approach to diagnosing and resolving issues with the peak shape of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed check_peak_shape Identify Peak Shape Issue (Tailing, Fronting, Split) start->check_peak_shape tailing Tailing check_peak_shape->tailing Tailing fronting Fronting check_peak_shape->fronting Fronting split Split/Broad check_peak_shape->split Split/Broad check_mobile_phase Adjust Mobile Phase pH (Low pH with acid/buffer) tailing->check_mobile_phase reduce_load Reduce Injection Volume/ Concentration fronting->reduce_load adjust_ph Adjust pH Away from pKa split->adjust_ph check_column Use High-Purity/CSH Column check_mobile_phase->check_column end Optimal Peak Shape check_column->end check_solvent Match Sample Solvent to Mobile Phase reduce_load->check_solvent check_solvent->end use_chiral_column Consider Chiral Separation adjust_ph->use_chiral_column use_chiral_column->end

Caption: Troubleshooting workflow for poor peak shape.

References

Mephenytoin-13C,d3 purity and potential contaminants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity and potential contaminants of Mephenytoin-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound?

A1: The chemical purity of this compound is typically specified as ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The isotopic purity is also a critical parameter, with an expected enrichment of ≥99% for both 13C and Deuterium (d3).

Q2: What are the common contaminants I might find in a batch of this compound?

A2: Potential contaminants can originate from the synthetic route and storage. These may include:

  • Unlabeled Mephenytoin: The non-isotopically labeled parent compound.

  • Under- or Over-methylated Analogs: Species with fewer or more than three deuterium atoms on the methyl group, or lacking the 13C label.

  • Synthesis Precursors and Byproducts: Residual starting materials or byproducts from the hydantoin ring formation and subsequent N-methylation. For instance, residual 5-ethyl-5-phenylhydantoin (the unmethylated precursor) could be present.

  • Degradation Products: Although generally stable when stored correctly, degradation can occur under improper conditions, potentially leading to hydrolysis of the hydantoin ring.

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage, it is recommended to keep this compound at -20°C. For short-term use, it can be stored at 2-8°C. It is advisable to protect it from light and moisture.

Purity and Impurity Data

The following tables summarize the typical specifications for this compound and a list of potential contaminants.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥98%HPLC
Isotopic Enrichment (¹³C)≥99 atom %Mass Spectrometry
Isotopic Enrichment (²H, d3)≥99 atom %Mass Spectrometry
Unlabeled Mephenytoin≤1%LC-MS/MS

Table 2: Potential Chemical Impurities in this compound

Impurity NamePotential Origin
5-Ethyl-5-phenylhydantoinUnreacted starting material for N-methylation.
Mephenytoin (unlabeled)Incomplete isotopic labeling.
Mephenytoin-13C,d1/d2Incomplete deuteration of the methyl group.
Over-methylated speciesSide reaction during methylation.
Benzoic acid, UreaByproducts from hydantoin synthesis (Bucherer-Bergs).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient program to elute the main compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Isotopic Purity and Impurity Profiling by LC-MS/MS

This method is used to confirm the isotopic enrichment and identify potential contaminants.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Monitor the mass-to-charge ratio (m/z) for this compound and potential impurities.

    • This compound: [M+H]⁺ = 222.1

    • Unlabeled Mephenytoin: [M+H]⁺ = 219.1

  • Procedure:

    • Develop a separation method to resolve this compound from potential impurities.

    • Perform a full scan to identify potential contaminants.

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive detection of expected impurities.

Troubleshooting Guide

Issue 1: An unexpected peak is observed in the HPLC chromatogram.

  • Possible Cause: This could be a synthesis-related impurity or a degradation product.

  • Troubleshooting Steps:

    • Identify the peak: Use LC-MS/MS to determine the mass of the unknown peak and compare it to the list of potential impurities in Table 2.

    • Check storage conditions: Ensure the compound has been stored correctly to rule out degradation.

    • Contact supplier: If the impurity is significant and unidentified, contact the supplier for more information on the batch.

Issue 2: The isotopic purity is lower than specified.

  • Possible Cause: The presence of unlabeled Mephenytoin or partially labeled species.

  • Troubleshooting Steps:

    • Confirm with LC-MS/MS: Use high-resolution mass spectrometry to confirm the presence and quantify the level of unlabeled or partially labeled Mephenytoin.

    • Evaluate experimental impact: Depending on the application, a slightly lower isotopic purity may not significantly affect the results, especially if used as an internal standard where the unlabeled contribution can be corrected for.

Issue 3: Inconsistent results when using this compound as an internal standard.

  • Possible Cause: Co-elution of an impurity with the analyte or the internal standard, or degradation of the internal standard in the sample matrix.

  • Troubleshooting Steps:

    • Optimize chromatography: Adjust the HPLC gradient to ensure baseline separation of the analyte, internal standard, and any potential impurities.

    • Assess stability in matrix: Perform stability tests of this compound in the specific biological matrix being analyzed to ensure it does not degrade during sample preparation and analysis.

Visualizations

experimental_workflow Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Chemical Purity Analysis cluster_2 Isotopic Purity & Impurity Profiling cluster_3 Results prep Dissolve this compound in appropriate solvent hplc HPLC-UV Analysis prep->hplc lcms LC-MS/MS Analysis prep->lcms data_analysis_hplc Calculate Purity (Area %) hplc->data_analysis_hplc pass Purity Meets Specifications data_analysis_hplc->pass Purity ≥ 98% fail Purity Fails Specifications data_analysis_hplc->fail Purity < 98% data_analysis_lcms Determine Isotopic Enrichment & Identify Contaminants lcms->data_analysis_lcms data_analysis_lcms->pass Isotopic Purity ≥ 99% data_analysis_lcms->fail Isotopic Purity < 99%

Caption: Workflow for assessing the purity of this compound.

impurity_formation Potential Impurity Sources in this compound Synthesis cluster_0 Hydantoin Synthesis cluster_1 N-Methylation cluster_2 Potential Impurities precursors_hydantoin Starting Materials (e.g., Benzaldehyde, Urea) hydantoin 5-Ethyl-5-phenylhydantoin precursors_hydantoin->hydantoin Bucherer-Bergs or Urech Synthesis byproducts Synthesis Byproducts precursors_hydantoin->byproducts Side Reactions mephenytoin_labeled Mephenytoin-¹³C,d₃ (Final Product) hydantoin->mephenytoin_labeled N-Methylation unreacted_hydantoin Unreacted 5-Ethyl-5-phenylhydantoin hydantoin->unreacted_hydantoin Incomplete Reaction methylation_reagent ¹³C,d₃-Methylating Agent methylation_reagent->mephenytoin_labeled unlabeled_mephenytoin Unlabeled Mephenytoin mephenytoin_labeled->unlabeled_mephenytoin Isotopic Impurity in Reagent partially_labeled Partially Labeled Species (d₁, d₂) mephenytoin_labeled->partially_labeled Incomplete Deuteration

Caption: Logical relationships of potential impurity formation during synthesis.

Technical Support Center: Mephenytoin-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mephenytoin-13C,d3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as an internal standard for quantitative analysis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound in analytical methods, particularly with LC-MS/MS.

Q1: Why is the signal intensity of my this compound internal standard highly variable across my samples?

A1: High variability in the internal standard signal can compromise the accuracy and precision of your assay. Several factors could be contributing to this issue:

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the this compound solution to all samples, including calibration standards and quality controls (QCs). It is crucial to add the internal standard early in the sample preparation process to account for variability in extraction recovery.

  • Matrix Effects: Biological matrices can contain endogenous components that co-elute with this compound and suppress or enhance its ionization in the mass spectrometer source.[1] While a stable isotope-labeled internal standard is designed to track and compensate for these effects, significant variations in the matrix composition between individual samples can still lead to inconsistent responses.

  • Instrument Instability: Fluctuations in the performance of the LC-MS/MS system, such as inconsistent injector volumes, fluctuating spray stability, or detector sensitivity drift, can cause signal variability. Regular system maintenance and performance verification are essential.

Troubleshooting Steps:

  • Verify Pipetting Accuracy: Calibrate and verify the accuracy of all pipettes used for adding the internal standard.

  • Evaluate Matrix Effects: Prepare a set of post-extraction spiked samples by adding the internal standard to the extracted matrix from multiple blank sources. A high coefficient of variation (%CV) in the internal standard peak area across these samples indicates significant and variable matrix effects.

  • Perform System Suitability Tests: Regularly inject a standard solution of this compound to monitor the performance and stability of the LC-MS/MS system.

Q2: I am observing a non-linear calibration curve, even when using a stable isotope-labeled internal standard. What is the likely cause?

A2: A non-linear calibration curve, particularly a curve that flattens at higher concentrations, can be due to "cross-talk" or cross-signal contribution between the analyte (unlabeled Mephenytoin) and the internal standard (this compound).

  • Isotopic Contribution: The unlabeled analyte has a natural isotopic distribution. This means a small percentage of the analyte molecules will contain naturally occurring heavy isotopes (e.g., 13C), causing their mass to overlap with the mass of the internal standard.[2][3] This becomes more pronounced at high analyte concentrations, where the signal from the analyte's isotopes contributes to the internal standard's signal, artificially inflating it and causing the response ratio to plateau.[3][4]

Troubleshooting Steps:

  • Check Isotopic Purity of the Standard: Ensure the stated isotopic purity of your this compound standard is high.

  • Optimize Internal Standard Concentration: The concentration of the internal standard should be carefully optimized. It should be high enough to provide a robust signal but not so high that it contributes significantly to the analyte signal through isotopic impurities.

  • Use a Different Mass Transition: If possible, select a mass transition for the internal standard that is less likely to have interference from the analyte's natural isotopes.

  • Employ a Non-linear Regression Model: If the non-linearity is predictable and reproducible, using a quadratic or other appropriate non-linear regression model for the calibration curve may be acceptable, provided it is properly validated.

Q3: My this compound signal is lower than expected or shows poor sensitivity. How can I improve it?

A3: A weak signal from the internal standard can be due to several factors related to both the sample preparation and the analytical instrumentation.

  • Suboptimal Ionization: The ionization efficiency of this compound can be affected by the mobile phase composition and the ion source settings.

  • Poor Fragmentation: The collision energy used for fragmentation in the mass spectrometer may not be optimal for the selected mass transition.

  • Sample Preparation Issues: Inefficient extraction or significant loss of the internal standard during sample processing will result in a low signal.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor and product ion selection, as well as the collision energy and other source parameters (e.g., spray voltage, gas flows, temperature).

  • Adjust Mobile Phase Composition: Modify the mobile phase pH and organic solvent composition to enhance the ionization of Mephenytoin. For hydantoin compounds, positive electrospray ionization (ESI) is often used.[5]

  • Evaluate Extraction Recovery: Compare the signal of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the analyte (Mephenytoin) but has a higher mass due to the incorporation of one 13C atom and three deuterium atoms. The primary purpose of using a SIL internal standard is to improve the accuracy and precision of quantitation by correcting for variations that can occur during sample preparation (e.g., extraction loss), chromatography (e.g., injection volume variability), and detection (e.g., matrix effects and ion suppression).[1]

Q2: Is there a risk of the deuterium labels on this compound exchanging with protons from the solvent?

A2: Deuterium exchange is a potential concern for some deuterated internal standards, especially if the deuterium atoms are located on heteroatoms (like -OH or -NH groups) or on carbon atoms in an acidic environment.[6][7] For this compound, the deuterium atoms are typically on a methyl group, which is generally stable under typical reversed-phase chromatography conditions. However, it is good practice to evaluate the stability of the internal standard during method development, especially if using harsh pH conditions in the mobile phase.

Q3: How does the metabolism of Mephenytoin affect the use of this compound as an internal standard?

A3: Mephenytoin is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP2B6.[8][9] The major metabolite is 4'-hydroxymephenytoin.[10] Since this compound is chemically identical to the unlabeled compound, it will also be metabolized. This is generally not a concern for in vitro applications or for bioanalytical methods where the sample processing and analysis time is short. However, for in vivo studies with long incubation times, the metabolic stability of the internal standard should be considered.[11][12][13] The key is that the rate of metabolism should be the same for both the analyte and the internal standard so that the ratio remains constant.

Q4: Can I use this compound for the quantification of other antiepileptic drugs like Phenytoin?

A4: While Mephenytoin and Phenytoin are structurally related hydantoins, it is not ideal to use this compound as an internal standard for the quantification of Phenytoin. The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., Phenytoin-d10 for Phenytoin analysis).[14] This is because a SIL internal standard of the analyte will have nearly identical chromatographic retention time and ionization behavior, providing the most accurate correction for matrix effects.[1] Using a different, though structurally similar, compound can lead to inaccuracies if its behavior during extraction, chromatography, and ionization differs from the analyte.

Quantitative Data Summary

The following table provides typical mass transition parameters for Mephenytoin and its labeled internal standard for use in LC-MS/MS analysis. These values should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Mephenytoin219.1191.1ESI+
This compound223.1194.1ESI+

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution Preparation (1 mg/mL): Accurately weigh the required amount of Mephenytoin and this compound. Dissolve each in methanol to a final concentration of 1 mg/mL. Store these stock solutions at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Mephenytoin stock solution with 50:50 methanol:water to create calibration standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a concentration that is in the mid-range of the calibration curve (e.g., 100 ng/mL).

Protocol 2: Sample Preparation (Protein Precipitation)

  • Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample/Calibrator/QC add_is Add this compound IS sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject quant Quantification (Analyte/IS Ratio) inject->quant

Caption: Standard experimental workflow for sample analysis using this compound.

troubleshooting_logic cluster_investigation Initial Checks cluster_causes Potential Causes start Problem: Inaccurate Results check_is High IS Variability? start->check_is check_curve Non-linear Calibration Curve? start->check_curve check_signal Low IS Signal? start->check_signal matrix Matrix Effects check_is->matrix crosstalk Analyte-IS Crosstalk check_curve->crosstalk ionization Suboptimal Ionization/Fragmentation check_signal->ionization

Caption: Logical diagram for troubleshooting common issues with this compound.

References

How to address variability in Mephenytoin-13C,d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mephenytoin-13C,d3 as an internal standard in quantitative bioanalysis.

Troubleshooting Guides

This section addresses specific issues that may lead to variability in this compound quantification.

Issue 1: High Variability in this compound Peak Area Across a Sample Batch

Question: My this compound peak area shows significant variation (>15% RSD) across my analytical run. What are the potential causes and how can I troubleshoot this?

Answer: High variability in the internal standard (IS) signal can compromise the accuracy and precision of your results. The source of this variability can typically be traced to three main areas: sample preparation, the LC system, or the MS detector.

Troubleshooting Workflow:

Troubleshooting_High_IS_Variability cluster_SamplePrep Sample Preparation Issues cluster_LCMS LC-MS System Issues cluster_Matrix Matrix Effect Issues A High IS Variability Observed (>15% RSD) B Investigate Sample Preparation A->B C Evaluate LC-MS System Performance A->C D Assess Matrix Effects A->D P1 Inconsistent Pipetting B->P1 P2 Suboptimal Extraction Recovery B->P2 P3 Incomplete Reconstitution B->P3 P4 IS Stability in Matrix B->P4 L1 Injector Variability/ Carryover C->L1 L2 LC Pump Performance C->L2 L3 Column Degradation C->L3 L4 MS Source Instability C->L4 M1 Ion Suppression/ Enhancement D->M1 M2 Differential Matrix Effects D->M2

Caption: Troubleshooting workflow for high internal standard variability.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Sample Preparation
Inconsistent PipettingVerify pipette calibration. Use positive displacement pipettes for viscous biological fluids. Ensure consistent technique.
Suboptimal Extraction RecoveryOptimize extraction solvent, pH, and mixing time. For solid-phase extraction (SPE), evaluate different sorbents, wash, and elution conditions.[1]
Incomplete ReconstitutionIncrease vortexing time and/or sonicate after adding reconstitution solvent to ensure the dried extract is fully dissolved.
IS Stability in MatrixPerform stability tests by incubating this compound in the biological matrix at relevant storage and processing temperatures.
LC-MS System
Injector Variability/CarryoverCheck for air bubbles in the autosampler syringe. Perform an injection precision test. Inject a blank after a high concentration sample to check for carryover and optimize the needle wash method if necessary.
LC Pump PerformanceMonitor pressure fluctuations. Prime the pumps and ensure solvent lines are free of air bubbles.
Column DegradationInspect for peak shape deterioration (e.g., tailing or splitting). If observed, replace the column and guard column.
MS Source InstabilityClean the ion source, including the capillary and cone. Check for consistent spray and nebulizer gas flows.
Matrix Effects
Ion Suppression/EnhancementCo-eluting endogenous matrix components can affect the ionization of this compound.[2][3] Improve sample cleanup (e.g., switch from protein precipitation to LLE or SPE) or modify chromatographic conditions to separate the IS from the interfering components.[2]
Differential Matrix EffectsIf the matrix effect varies between samples, it can lead to high IS variability. Analyze samples from different lots of the biological matrix to assess the consistency of the matrix effect.

FAQs

Q1: What are the acceptable criteria for this compound response variability in a bioanalytical method?

A1: Regulatory guidelines generally recommend that the coefficient of variation (%CV) or relative standard deviation (%RSD) of the internal standard response should be within ±15% for calibration standards and quality control (QC) samples in a single analytical run.[4] However, wider variability may be acceptable for incurred samples if it can be demonstrated that the IS is tracking the analyte and the accuracy of the results is not compromised.

Q2: How do I investigate matrix effects on this compound quantification?

A2: A common method to quantitatively assess matrix effects is the post-extraction spike experiment.[2] This involves comparing the peak area of this compound in a post-spiked extracted blank matrix sample to the peak area in a neat solution at the same concentration.

Illustrative Matrix Effect Data:

Lot of Blank PlasmaThis compound Peak Area (Post-extraction Spike)This compound Peak Area (Neat Solution)Matrix Factor (A/B)
185,000100,0000.85 (Ion Suppression)
292,000100,0000.92 (Minimal Effect)
3115,000100,0001.15 (Ion Enhancement)
488,000100,0000.88 (Ion Suppression)
595,000100,0000.95 (Minimal Effect)
Mean 95,000 100,000 0.95
%RSD 12.5% N/A 12.6%

This is illustrative data. Actual results will vary.

Q3: Can the metabolism of Mephenytoin affect the quantification when using this compound as an internal standard?

A3: Mephenytoin is metabolized by CYP2C19 and CYP2B6 to metabolites such as 4'-hydroxymephenytoin and nirvanol. Since this compound is a stable isotope-labeled version of the parent drug, it is expected to undergo the same metabolic pathways. As long as the labeled internal standard and the unlabeled analyte behave identically during metabolism and analysis, the quantification should not be affected. However, it is crucial that the labeled positions on this compound are not susceptible to metabolic cleavage, which would alter its mass and cause it to be undetected or misidentified.

Signaling Pathway of Mephenytoin Metabolism:

Mephenytoin_Metabolism Mephenytoin Mephenytoin CYP2C19 CYP2C19 Mephenytoin->CYP2C19 Hydroxylation CYP2B6 CYP2B6 Mephenytoin->CYP2B6 Demethylation Metabolite1 4'-hydroxymephenytoin Metabolite2 Nirvanol (demethylated) CYP2C19->Metabolite1 CYP2B6->Metabolite2

Caption: Major metabolic pathways of Mephenytoin.

Experimental Protocols

Protocol 1: Quantification of Mephenytoin in Human Plasma using LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of Mephenytoin from human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Mephenytoin and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Calibrated pipettes and tips

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mephenytoin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Mephenytoin stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Illustrative Recovery Data for Different Extraction Methods:

Extraction MethodMephenytoin Recovery (%)This compound Recovery (%)
Protein Precipitation (Acetonitrile)88.5 ± 4.289.1 ± 3.8
Liquid-Liquid Extraction (Methyl-tert butyl ether)92.3 ± 3.593.0 ± 3.1
Solid-Phase Extraction (C18)95.1 ± 2.894.7 ± 2.5

This is illustrative data. Actual results will vary.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to achieve separation of Mephenytoin from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Mephenytoin: Q1/Q3 (e.g., m/z 219.1 -> 134.1)

    • This compound: Q1/Q3 (e.g., m/z 223.1 -> 136.1)

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Plasma Sample Spike Spike with this compound Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Centrifugation Reconstitute->Centrifuge2 Inject LC-MS/MS Analysis Centrifuge2->Inject

Caption: A typical experimental workflow for Mephenytoin quantification.

5. Data Analysis:

  • Integrate the peak areas for Mephenytoin and this compound.

  • Calculate the peak area ratio (Mephenytoin / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of Mephenytoin in the QC and unknown samples from the calibration curve.

Illustrative Stability Data for this compound in Plasma:

Storage ConditionTime PointMean Concentration (ng/mL)% Nominal
Bench-top (Room Temp)0 hr100.2100.2
4 hr98.798.7
8 hr97.597.5
Freeze-Thaw (3 Cycles)Cycle 199.199.1
Cycle 298.598.5
Cycle 398.098.0
Long-term (-80°C)1 Month101.5101.5
3 Months99.899.8

This is illustrative data. Actual results will vary.

References

Best practices for handling Mephenytoin-13C,d3 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Mephenytoin-13C,d3 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

1. How should I properly store this compound?

Proper storage of this compound is crucial for maintaining its stability and integrity. For long-term storage, it is recommended to store the compound as supplied at -20°C, where it should remain stable for at least two years. If provided as a crystalline solid, it can be stored at room temperature in the continental US, though this may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.[1] Stock solutions of related compounds, such as 4-Hydroxymephenytoin-d3, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Aqueous solutions of mephenytoin are not recommended for storage for more than one day.

2. What are the recommended solvents for dissolving this compound?

This compound, similar to its unlabeled counterpart, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For creating stock solutions, it is advisable to purge the solvent with an inert gas. While sparingly soluble in aqueous buffers, you can achieve a working solution by first dissolving the compound in DMSO and then diluting it with the aqueous buffer of choice. For instance, (S)-Mephenytoin has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[3][4]

3. What are the primary applications of this compound in research?

This compound serves as a stable isotope-labeled internal standard for the quantification of mephenytoin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] Mephenytoin is a known substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6, making its labeled analog valuable in drug metabolism and pharmacokinetic (DMPK) studies, as well as in phenotyping individuals to determine their metabolic capacity for drugs metabolized by these enzymes.[1]

4. What safety precautions should be taken when handling this compound?

Mephenytoin and its analogs should be handled with care, following standard laboratory safety procedures. Based on the safety data for mephenytoin, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]

  • Ventilation: Use only in a well-ventilated area or under a fume hood.[4]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][5]

  • Hazard Awareness: Mephenytoin is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs (kidney, liver, spleen) through prolonged or repeated exposure.[6] It is also very toxic to aquatic life.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for LC-MS

This protocol outlines the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS analysis.

Materials:

  • This compound solid

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh an appropriate amount of the solid and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

    • Vortex the solution until the solid is completely dissolved.

    • Store the stock solution at -20°C in a tightly sealed container.

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution with methanol to obtain the desired working concentration.

    • For a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000.

    • Store the working solution at -20°C.

Protocol 2: Sample Preparation for Mephenytoin Quantification in Human Plasma using this compound

This protocol describes a protein precipitation method for the extraction of mephenytoin from human plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking:

    • Pipette 50 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

    • Add 100 µL of the this compound internal standard working solution in acetonitrile.[7]

  • Protein Precipitation:

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer and Dilution:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Dilute the supernatant 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water) for analysis.[7]

Data Presentation

ParameterValueReference
Storage (Solid) -20°C (long-term)[3]
Room Temperature (short-term, continental US)[1]
Storage (Stock Solution) -80°C (6 months) or -20°C (1 month)
Solubility (Ethanol) ~16 mg/mL[3]
Solubility (DMSO) ~25 mg/mL[3]
Solubility (DMF) ~25 mg/mL[3][4]
Solubility (1:1 DMSO:PBS, pH 7.2) ~0.5 mg/mL[3][4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) in LC-MS Analysis

  • Possible Cause 1: Column Contamination or Void

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have a void at the inlet. Consider replacing the column.

  • Possible Cause 2: Incompatible Injection Solvent

    • Solution: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.

  • Possible Cause 3: Secondary Interactions

    • Solution: For tailing peaks of specific analytes, secondary interactions with the stationary phase may be the cause. Adjusting the mobile phase pH or using a different column chemistry can help mitigate this.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause 1: Suboptimal Ionization

    • Solution: Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. Test both positive and negative ionization modes to determine which provides a better signal for mephenytoin.

  • Possible Cause 2: Matrix Effects

    • Solution: Co-eluting matrix components can suppress the ionization of the analyte. Improve sample clean-up by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Adjusting the chromatography to separate the analyte from interfering matrix components can also be effective.

  • Possible Cause 3: Analyte Degradation

    • Solution: Mephenytoin metabolites can be unstable in certain conditions. Ensure that samples are processed and analyzed promptly. One study noted that the S/R ratio of mephenytoin in urine can increase with prolonged storage, which could indicate the degradation of a labile metabolite.[9]

Issue 3: High Background Noise in the Mass Spectrum

  • Possible Cause 1: Contaminated Mobile Phase or Solvents

    • Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them if necessary.[10]

  • Possible Cause 2: System Contamination

    • Solution: Contaminants can build up in the LC system and mass spectrometer. Flush the system with an appropriate cleaning solution. Regularly clean the ion source.[10]

  • Possible Cause 3: Improperly Stored Samples

    • Solution: Prolonged storage or improper handling of biological samples can lead to the formation of interfering compounds. Follow established protocols for sample storage and handling.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Internal Standard (this compound) in Acetonitrile (100 µL) vortex1 Vortex is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute lcms Inject into LC-MS/MS dilute->lcms Prepared Sample data Data Acquisition and Processing lcms->data troubleshooting_logic issue Poor Peak Shape (Tailing/Broadening/Splitting) cause1 Column Contamination/ Void? issue->cause1 cause2 Incompatible Injection Solvent? issue->cause2 cause3 Secondary Interactions? issue->cause3 solution1 Flush or Replace Column cause1->solution1 Yes solution2 Match Solvent to Mobile Phase cause2->solution2 Yes solution3 Adjust Mobile Phase pH or Change Column cause3->solution3 Yes

References

Validation & Comparative

A Comparative Guide to Internal Standards for Mephenytoin Quantification: Mephenytoin-13C,d3 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anticonvulsant mephenytoin, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides a comprehensive comparison of Mephenytoin-13C,d3, a stable isotope-labeled internal standard, with other commonly employed alternatives. The performance of these internal standards is evaluated based on key validation parameters from published experimental data.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for mass spectrometry-based quantification due to their physicochemical similarity to the analyte.

This guide will delve into a comparison of this compound against a deuterated analog (Mephenytoin-d3), a structurally related compound (4'-methoxymephenytoin), and a non-isotopic, structurally analogous compound (phenobarbital), which has been used for the analysis of the related compound, phenytoin.

Performance Comparison of Internal Standards

The following tables summarize the quantitative performance data of various internal standards used for the analysis of mephenytoin or the structurally similar compound phenytoin. It is important to note that this data is collated from different studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions should be considered when interpreting the results.

Table 1: Performance Characteristics of Stable Isotope-Labeled Internal Standards for Mephenytoin and Phenytoin Analysis

ParameterMephenytoin-d3 (for Mephenytoin)Phenytoin-d10 (for Phenytoin)
Linearity (Correlation Coefficient, r²) >0.9957[1]≥0.9963[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL (for hydroxymephenytoin)[1]Not explicitly stated for phenytoin, but the linear range starts at 60 ng/mL[2]
Accuracy (% Bias) <20% at LLOQ[1]Within ±15% (±20% at LLOQ)[2]
Precision (% CV) <20% at LLOQ[1]Not explicitly stated
Recovery (%) Not explicitly stated86.42%[2]

Table 2: Performance Characteristics of Non-Isotopic Internal Standards for Mephenytoin and Phenytoin Analysis

Parameter4'-methoxymephenytoin (for Mephenytoin)Phenobarbital (for Phenytoin)
Linearity (Correlation Coefficient, r²) Not explicitly stated, but linearity was observed from 15-10,000 ng/mL[3]0.9999
Lower Limit of Quantification (LLOQ) 30 ng/mL[3]0.1 µg/mL
Accuracy (% Inaccuracy) ≤9.5%[3]Within ±15%
Precision (% CV) 0.8-10.5% (Intra- and Inter-day)[3]Within ±15%
Recovery (%) Not explicitly stated96.18%

Note: Data for Phenobarbital was obtained from a study on Phenytoin analysis.

Discussion of Internal Standard Performance

This compound and other Stable Isotope-Labeled (SIL) Internal Standards:

While specific validation data for this compound was not found in the reviewed literature, its performance is expected to be comparable or superior to Mephenytoin-d3 and Phenytoin-d10. SIL internal standards co-elute with the analyte and exhibit similar ionization behavior, providing the most effective compensation for matrix effects and variations during sample processing. The high correlation coefficient and good accuracy reported for Mephenytoin-d3 and Phenytoin-d10 underscore the reliability of this class of internal standards. The primary advantage of a combined 13C and deuterium-labeled standard like this compound is the increased mass difference from the unlabeled analyte, which can further minimize potential isotopic cross-talk.

4'-methoxymephenytoin:

This structurally related compound has demonstrated good performance in the quantification of mephenytoin, with excellent linearity over a wide concentration range and low inaccuracy and imprecision.[3] As a non-isotopic analog, it is a cost-effective alternative to SIL standards. However, potential differences in extraction recovery and ionization efficiency compared to mephenytoin could exist, which may not be fully compensated for.

Phenobarbital:

Used as an internal standard for the related antiepileptic drug phenytoin, phenobarbital shows excellent linearity, precision, and accuracy. Its structural similarity to mephenytoin suggests it could be a viable, low-cost option. However, significant differences in chromatographic retention time and ionization response compared to mephenytoin are likely, which could lead to less effective correction for analytical variability compared to SIL or more closely related analog standards.

Experimental Protocols

The following are representative experimental methodologies for the quantification of mephenytoin or phenytoin using different internal standards.

Method 1: Mephenytoin Analysis using Mephenytoin-d3 as Internal Standard (Adapted from a study on a drug cocktail)
  • Sample Preparation: To 100 µL of plasma or 10 µL of urine, 20 µL of the internal standard working solution containing (+/-)-mephenytoin-d3 is added. For urine samples, enzymatic treatment with β-glucuronidase is performed to hydrolyze glucuronide conjugates.[1]

  • Chromatography: Ultra-performance liquid chromatography (UPLC) is performed on a C18 reversed-phase column with a water/methanol gradient.[1]

  • Detection: Tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) is used for detection and quantification.[1]

Method 2: Mephenytoin Analysis using 4'-methoxymephenytoin as Internal Standard
  • Sample Preparation: Fifty microliters of urine are diluted with a buffered β-glucuronidase solution and incubated. Methanol containing the internal standard, 4'-methoxymephenytoin, is then added.[3]

  • Chromatography: Liquid chromatography is performed on an Aquasil C18 column with a gradient flow of an acetonitrile/methanol mixture.[3]

  • Detection: Quantification is achieved using a triple-stage mass spectrometer with negative electrospray ionization in the selected reaction monitoring mode.[3]

Method 3: Phenytoin Analysis using Phenytoin-d10 as Internal Standard
  • Sample Preparation: Liquid-liquid extraction is used to extract phenytoin and the internal standard, Phenytoin-d10, from 0.2 mL of human plasma.[2]

  • Chromatography: The separation is carried out on a C18 column with an isocratic mobile phase of 2mM ammonium acetate in water (pH 6.3) and methanol.[2]

  • Detection: The analytes are monitored using a mass spectrometer with electrospray ionization in the positive ion and multiple reaction monitoring (MRM) mode.[2]

Visualizing the Workflow

The general workflow for a bioanalytical method using an internal standard can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: A generalized workflow for bioanalytical sample analysis using an internal standard.

The logical relationship for selecting an appropriate internal standard is outlined below:

is_selection Start Internal Standard Selection Ideal Ideal IS: Stable Isotope-Labeled (e.g., this compound) Start->Ideal Alternative1 Alternative: Structurally Similar Analog (e.g., 4'-methoxymephenytoin) Start->Alternative1 Alternative2 Alternative: Structurally Related Compound (e.g., Phenobarbital) Start->Alternative2 Considerations Key Considerations: - Co-elution - Similar Ionization - No Isotopic Interference - Cost & Availability Ideal->Considerations Alternative1->Considerations Alternative2->Considerations

Caption: Decision pathway for internal standard selection in bioanalytical assays.

Conclusion

Based on the principles of bioanalytical method validation, stable isotope-labeled internal standards such as this compound and Mephenytoin-d3 are the preferred choice for the accurate and precise quantification of mephenytoin. They offer the best compensation for analytical variability, particularly matrix effects. When SILs are not feasible, a structurally similar analog like 4'-methoxymephenytoin can provide reliable results, as demonstrated by the presented validation data. While non-isotopic, structurally related compounds like phenobarbital can be used, they may not track the analyte as effectively, potentially leading to reduced data quality. The selection of an internal standard should always be justified by thorough method validation to ensure the integrity of the bioanalytical data.

References

A Head-to-Head Battle of Internal Standards: Mephenytoin-¹³C,d₃ vs. Deuterated Phenytoin in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of two commonly utilized stable isotope-labeled internal standards: Mephenytoin-¹³C,d₃ and deuterated phenytoin.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope dilution is the gold standard for quantification. An ideal internal standard co-elutes with the analyte, experiences identical ionization effects, and is metabolically stable, thus accurately correcting for variations during sample preparation and analysis. While both Mephenytoin-¹³C,d₃ and deuterated phenytoin serve this purpose, their inherent isotopic properties can lead to significant performance differences.

At a Glance: Key Performance Differences

FeatureMephenytoin-¹³C,d₃Deuterated Phenytoin (e.g., Phenytoin-d₁₀)
Chromatographic Co-elution Excellent; typically co-elutes perfectly with the unlabeled analyte.[1][2]May exhibit a slight retention time shift (isotope effect), often eluting earlier.[1][3]
Isotopic Stability High; ¹³C atoms are integrated into the carbon backbone and are not susceptible to back-exchange.[1][2]Can be susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site.[1][3]
Accuracy and Precision Generally higher due to better co-elution and stability, leading to more effective correction for matrix effects.[1][4]Potential for reduced accuracy if the chromatographic shift leads to differential matrix effects between the analyte and the internal standard.[3]
Metabolic Stability The ¹³C and deuterium labels on the N-methyl and ethyl groups may slightly alter the rate of metabolism by CYP2C19 and CYP2B6, but significant metabolic switching is less likely.Deuteration can sometimes alter metabolic pathways (metabolic switching), although for phenytoin, the primary hydroxylation pathway is well-established.
Commercial Availability & Cost Generally less common and more expensive to synthesize.[5]More widely available and typically more cost-effective.[5]

Delving Deeper: A Performance-Based Comparison

The superiority of ¹³C-labeled internal standards, such as Mephenytoin-¹³C,d₃, primarily stems from the minimal "isotope effect." The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties.[6] This ensures that the labeled standard behaves almost identically to its unlabeled counterpart throughout the analytical process.

Deuterated standards, while widely used, can present challenges. The significant mass difference between hydrogen and deuterium can alter the molecule's properties, sometimes leading to a noticeable shift in retention time during chromatography.[3] This separation can compromise quantification accuracy, especially in complex biological matrices where matrix effects can vary across the chromatographic peak.[3] Furthermore, the stability of the deuterium label can be a concern, with a risk of back-exchange with protons from the surrounding environment.[1][3]

Experimental Protocols: A Guide to Best Practices

Experimental Protocol 1: Quantification of Phenytoin in Human Plasma using Deuterated Phenytoin (Phenytoin-d₁₀) as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method.[7][8][9][10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of Phenytoin-d₁₀ internal standard working solution.

  • Add 1 mL of ethyl acetate and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[11]

  • Mobile Phase: 2mM Ammonium Acetate in water (pH 6.3) : Methanol (30:70 v/v)[11]

  • Flow Rate: 1 mL/min[11]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Phenytoin: m/z 253.1 → 182.3

    • Phenytoin-d₁₀: m/z 263.3 → 192.2

Experimental Protocol 2: CYP2C19 Phenotyping using Mephenytoin

This protocol is based on established methods for CYP2C19 phenotyping.[12][13][14][15][16] Mephenytoin-¹³C,d₃ would be used as the internal standard for the quantification of S-mephenytoin and R-mephenytoin.

1. Dosing and Sample Collection

  • Administer a single oral dose of 100 mg racemic mephenytoin to subjects.

  • Collect urine over a specified period (e.g., 0-8 hours).

2. Sample Preparation (Solid Phase Extraction)

  • To 1 mL of urine, add β-glucuronidase and incubate to hydrolyze glucuronide conjugates.

  • Add Mephenytoin-¹³C,d₃ internal standard.

  • Perform solid-phase extraction using a C18 cartridge.

  • Wash the cartridge with water and elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Conditions

  • LC Column: Chiral column (e.g., Chiraspher) for enantiomeric separation.[13]

  • Mobile Phase: A suitable mixture for chiral separation (e.g., n-hexane and dioxane).[13]

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: ESI+

  • MRM Transitions:

    • S-Mephenytoin & R-Mephenytoin: Monitor the specific precursor-product ion transition for mephenytoin.

    • Mephenytoin-¹³C,d₃: Monitor the corresponding mass-shifted precursor-product ion transition.

4. Data Analysis

  • Calculate the urinary S/R-mephenytoin ratio to determine the CYP2C19 phenotype.[12][14]

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the theoretical underpinnings of choosing an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (Mephenytoin-¹³C,d₃ or Deuterated Phenytoin) Start->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

A generalized experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Signaling_Pathway Mephenytoin Mephenytoin CYP2C19 CYP2C19 Mephenytoin->CYP2C19 Hydroxylation CYP2B6 CYP2B6 Mephenytoin->CYP2B6 N-demethylation Hydroxylated_Metabolite 4'-Hydroxymephenytoin CYP2C19->Hydroxylated_Metabolite Demethylated_Metabolite Nirvanol (N-desmethylmephenytoin) CYP2B6->Demethylated_Metabolite

Metabolic pathways of Mephenytoin, highlighting its use as a probe for CYP2C19 and CYP2B6 activity.

Logical_Relationship cluster_13C ¹³C-Labeled Internal Standard (e.g., Mephenytoin-¹³C,d₃) cluster_D Deuterated Internal Standard (e.g., Deuterated Phenytoin) Coelution_13C Perfect Co-elution Stability_13C High Isotopic Stability Accuracy_13C High Accuracy & Precision Shift_D Potential Chromatographic Shift Exchange_D Risk of Back-Exchange Accuracy_D Potential for Inaccuracy Choice Choice of Internal Standard Choice->Coelution_13C Choice->Stability_13C Choice->Accuracy_13C Choice->Shift_D Choice->Exchange_D Choice->Accuracy_D

A logical diagram illustrating the key performance differences between ¹³C-labeled and deuterated internal standards.

Conclusion and Recommendation

The choice between Mephenytoin-¹³C,d₃ and deuterated phenytoin as an internal standard depends on the specific requirements of the assay. For routine analyses where cost and availability are primary concerns, a well-characterized deuterated standard like phenytoin-d₁₀ can provide acceptable results, provided that potential issues like chromatographic shifts are carefully evaluated during method validation.

However, for regulated bioanalysis, studies requiring the highest level of accuracy and precision, and in complex matrices prone to significant matrix effects, the investment in a ¹³C-labeled internal standard such as Mephenytoin-¹³C,d₃ is highly recommended. Its superior performance characteristics, particularly its perfect co-elution and high isotopic stability, provide greater confidence in the quantitative data and contribute to the overall robustness and reliability of the bioanalytical method.

References

A Comparative Guide to the Bioanalytical Method Validation of Mephenytoin using Mephenytoin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Mephenytoin in biological matrices, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Mephenytoin-13C,d3. The performance of this method is contrasted with alternative approaches, supported by experimental data and detailed protocols to aid researchers in selecting and validating the most appropriate method for their drug development needs.

Key Bioanalytical Method Validation Parameters

The validation of a bioanalytical method is essential to ensure its reliability for the intended application. Key parameters, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest from other components in the sample, such as metabolites, endogenous substances, or concomitant medications.

  • Accuracy: The closeness of the measured concentration to the true concentration of the analyte in the sample.

  • Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as the coefficient of variation (CV).

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process for the analyte and internal standard from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard, which can lead to suppression or enhancement of the signal.

Comparison of Bioanalytical Methods for Mephenytoin

The choice of analytical technique and internal standard is critical for developing a robust and reliable bioanalytical method. The following table compares a modern LC-MS/MS method using a stable isotope-labeled internal standard (this compound) with older techniques and less ideal internal standards.

Parameter LC-MS/MS with this compound (SIL-IS) LC-MS/MS with a Structural Analog IS (e.g., 4'-methoxymephenytoin) Gas Chromatography (GC) with a Structural Analog IS
Selectivity/Specificity Very HighHighModerate to High
Lower Limit of Quantification (LLOQ) < 1 ng/mL1-10 ng/mL5-50 ng/mL
Linearity Range Wide (e.g., 1

A Comparative Guide to Mephenytoin Analysis Using Mephenytoin-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of mephenytoin, with a focus on the use of Mephenytoin-13C,d3 as a stable isotope-labeled internal standard. The information presented is synthesized from various validated bioanalytical methods to offer a comprehensive overview for researchers in the field.

Mephenytoin is an anticonvulsant drug that serves as a probe substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6, making its accurate quantification crucial in drug metabolism and pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard like this compound is a key strategy for achieving reliable and reproducible results in bioanalytical assays.

Quantitative Performance of Mephenytoin Analysis

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of mephenytoin and its metabolites. While not from a direct head-to-head inter-laboratory study, this compilation of data from different validated assays provides a useful benchmark for performance.

ParameterMethod A (Plasma)Method B (Urine)Method C (Microsomes)
Analyte(s) S- & R-mephenytoin, S- & R-4'-hydroxymephenytoin, S- & R-nirvanolMephenytoin, 4'-hydroxymephenytoin, nirvanol4'-hydroxymephenytoin
Internal Standard Not specified4'-methoxymephenytoinDeuterated internal standards
Lower Limit of Quantification (LLOQ) 1-3 ng/mL[2]20-30 ng/mL[3]10 ng/mL for 4'-hydroxymephenytoin[4]
Linearity Range 1-1500 ng/mL[2]15-10,000 ng/mL[3]10-2000 ng/mL for 4'-hydroxymephenytoin[4]
Intra-day Precision (%CV) <12.4%[2]0.8-10.5%[3]2-12%[4]
Inter-day Precision (%CV) Median of 6.5%[2]0.8-10.5%[3]2-12%[4]
Accuracy 87.2-108.3%[2]Inaccuracy did not exceed 9.5%[3]93-119%[4]

Experimental Protocols

The methodologies outlined below are representative of typical LC-MS/MS workflows for mephenytoin analysis.

Sample Preparation

A common and efficient sample preparation technique involves protein precipitation.

  • Internal Standard Addition : An aliquot of the biological sample (plasma, urine, or microsomal incubation) is spiked with a working solution of the internal standard, this compound.

  • Protein Precipitation : Acetonitrile is frequently used to precipitate proteins from the sample matrix.[2]

  • Centrifugation : The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer : The clear supernatant is transferred to a new tube or plate for analysis.

For urine samples, a β-glucuronidase treatment may be employed to hydrolyze conjugated metabolites prior to analysis.[3]

Chromatographic Separation

Liquid chromatography is used to separate mephenytoin and its metabolites from other endogenous components.

  • Column : A C18 analytical column is commonly used for separation.[3]

  • Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.[3][4]

  • Flow Rate : Flow rates are generally in the range of 0.2-0.6 mL/min.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides sensitive and selective detection of the analytes.

  • Ionization : Electrospray ionization (ESI) is a common ionization technique, which can be operated in either positive or negative mode.

  • Detection Mode : Selected Reaction Monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.[3][4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalysis of mephenytoin using a stable isotope-labeled internal standard.

Mephenytoin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometric Detection (SRM Mode) LC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

Caption: A generalized workflow for the quantitative analysis of mephenytoin in biological matrices.

References

A Researcher's Guide to CYP2C19 Poor Metabolizer Status Confirmation: Mephenytoin-13C,d3 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining an individual's Cytochrome P450 2C19 (CYP2C19) metabolizer status is crucial for both clinical practice and drug development. This guide provides a comprehensive comparison of Mephenytoin-13C,d3 with other common probes for confirming CYP2C19 poor metabolizer (PM) status, supported by experimental data and detailed protocols.

The CYP2C19 enzyme is responsible for the metabolism of a significant number of clinically important drugs. Genetic polymorphisms in the CYP2C19 gene can lead to absent or reduced enzyme activity, categorizing individuals as poor metabolizers. This can result in altered drug efficacy and an increased risk of adverse drug reactions. Phenotyping, the direct assessment of enzyme activity, provides a real-time snapshot of an individual's metabolic capacity.

Mephenytoin: The Classic Probe for CYP2C19 Phenotyping

Historically, racemic mephenytoin has been the gold standard for in vivo assessment of CYP2C19 activity. The stereospecific 4'-hydroxylation of the S-enantiomer of mephenytoin is almost exclusively catalyzed by CYP2C19. Therefore, the ratio of the S- to R-enantiomer in urine (S/R ratio) or the formation of 4'-hydroxymephenytoin can effectively distinguish between extensive metabolizers (EMs) and poor metabolizers (PMs).

The use of stable isotope-labeled Mephenytoin, such as this compound, offers significant advantages in modern analytical methods, particularly in "cocktail" studies where multiple CYP enzymes are phenotyped simultaneously. The labeled internal standard allows for precise and accurate quantification by mass spectrometry, minimizing matrix effects and improving the reliability of the assay.

Head-to-Head Comparison: Mephenytoin vs. Omeprazole

While mephenytoin is a highly specific probe, omeprazole has gained popularity due to its wider availability and favorable safety profile. The 5-hydroxylation of omeprazole is also primarily mediated by CYP2C19.

FeatureThis compoundOmeprazole
Specificity for CYP2C19 High (S-mephenytoin 4'-hydroxylation)High (5-hydroxylation)
Primary Metric Urinary S/R ratio of mephenytoin; Plasma concentration of 4'-hydroxymephenytoinPlasma metabolic ratio (MR) of omeprazole to 5-hydroxyomeprazole
Analytical Method LC-MS/MS with stable isotope dilutionHPLC or LC-MS/MS
Dosing Typically a single oral dose of 100 mg racemic mephenytoin.Typically a single oral dose of 20 mg.
Advantages Gold standard for specificity; Use of stable isotope label enhances analytical accuracy.Readily available; Favorable safety profile; Extensive clinical data.
Disadvantages Racemic mephenytoin can be difficult to obtain; Potential for sedative effects at higher doses.Metabolism can be influenced by other CYPs (e.g., CYP3A4) to a lesser extent.

Experimental Data: Performance in Phenotyping

Studies have demonstrated a strong correlation between the phenotyping results obtained with mephenytoin and omeprazole.

Study ParameterMephenytoinOmeprazoleCorrelation
Metabolic Metric Urinary S/R Mephenytoin RatioPlasma Omeprazole/5-hydroxyomeprazole MRrs = 0.63 (p < 0.001)[1]
Concordance in Phenotype Classification Complete concordance between urinary 4'-hydroxymephenytoin and S/R ratio with omeprazole hydroxylation in separating PMs from EMs.[2]Complete concordance with mephenytoin metrics.[2]N/A
Metabolic Ratio in PMs vs EMs PMs: S/R ratio > 0.9PMs: MR of 7.1-23.8; EMs: MR of 0.1-4.9[1]N/A

Experimental Protocols

This compound Phenotyping Protocol (Urine)

This protocol is based on the established methods for racemic mephenytoin, incorporating a stable isotope-labeled internal standard.

  • Subject Preparation: Subjects should abstain from any medication known to inhibit or induce CYP2C19 for at least one week prior to the study.

  • Probe Administration: A single oral dose of 100 mg of racemic mephenytoin is administered.

  • Urine Collection: Urine is collected for 8 hours post-dose.

  • Sample Preparation:

    • An aliquot of urine is spiked with a known concentration of this compound as an internal standard.

    • Samples are subjected to enzymatic hydrolysis with β-glucuronidase/sulfatase to deconjugate metabolites.

    • Liquid-liquid extraction or solid-phase extraction is performed to isolate mephenytoin enantiomers.

  • LC-MS/MS Analysis:

    • Chiral chromatography is used to separate S- and R-mephenytoin.

    • Mass spectrometry is used for detection and quantification, monitoring the specific mass transitions for both the analyte and the stable isotope-labeled internal standard.

  • Data Analysis: The S/R ratio is calculated. A ratio greater than 0.9 is typically indicative of a poor metabolizer status.

Omeprazole Phenotyping Protocol (Plasma)
  • Subject Preparation: Similar to the mephenytoin protocol, subjects should avoid medications affecting CYP2C19.

  • Probe Administration: A single oral dose of 20 mg of omeprazole is administered.

  • Blood Sampling: A blood sample is collected 3 hours post-dose.

  • Sample Preparation:

    • Plasma is separated by centrifugation.

    • An internal standard (e.g., a structural analog or a stable isotope-labeled omeprazole) is added.

    • Protein precipitation is performed, followed by centrifugation.

    • The supernatant is analyzed.

  • HPLC or LC-MS/MS Analysis:

    • Reversed-phase chromatography is used to separate omeprazole and 5-hydroxyomeprazole.

    • UV or mass spectrometric detection is used for quantification.

  • Data Analysis: The metabolic ratio (MR) of the plasma concentration of omeprazole to 5-hydroxyomeprazole is calculated. A high MR is indicative of poor metabolizer status.

Visualizing the Metabolic Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of S-mephenytoin and a typical experimental workflow for CYP2C19 phenotyping.

cluster_0 S-Mephenytoin Metabolism S-Mephenytoin S-Mephenytoin 4'-hydroxy-S-mephenytoin 4'-hydroxy-S-mephenytoin S-Mephenytoin->4'-hydroxy-S-mephenytoin CYP2C19 Administer Probe Drug Administer Probe Drug Collect Sample (Urine/Plasma) Collect Sample (Urine/Plasma) Administer Probe Drug->Collect Sample (Urine/Plasma) Sample Preparation Sample Preparation Collect Sample (Urine/Plasma)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Calculate Metabolic Ratio Calculate Metabolic Ratio LC-MS/MS Analysis->Calculate Metabolic Ratio Determine Phenotype Determine Phenotype Calculate Metabolic Ratio->Determine Phenotype

References

Mephenytoin-13C,d3: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive review of the applications of Mephenytoin-13C,d3, a stable isotope-labeled internal standard, in therapeutic drug monitoring and pharmacokinetic studies of Mephenytoin. We present a comparative analysis of its performance, detailed experimental protocols, and a visualization of the metabolic pathways of its parent compound.

Performance of this compound as an Internal Standard

This compound is a deuterated and carbon-13 labeled analog of Mephenytoin, an anticonvulsant medication. Its structural similarity and mass difference make it an ideal internal standard for mass spectrometry-based quantification of Mephenytoin in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects.

While direct comparative studies with a wide range of other internal standards are limited in publicly available literature, the validation of an LC-MS/MS method for the simultaneous quantification of Mephenytoin and its metabolites, 4'-hydroxymephenytoin and nirvanol, in human urine provides strong evidence for the utility of a closely related analog, 4'-methoxymephenytoin. This method demonstrated high accuracy and precision, with intra- and inter-day inaccuracy not exceeding 9.5% and precision in the range of 0.8-10.5%[1]. Given that stable isotope-labeled standards typically offer superior performance by minimizing variability, it is expected that this compound would provide at least comparable, if not better, performance.

A sensitive LC-MS/MS method for the quantification of phenytoin and its major metabolite in rat plasma and brain utilized d10-phenytoin as an internal standard and reported a lower limit of quantification (LLOQ) of 7.81 ng/mL in plasma and 23.4 ng/g in brain tissue, with accuracy and precision within ±15%[2]. This further underscores the effectiveness of stable isotope-labeled internal standards in achieving high sensitivity and accuracy in bioanalytical assays for hydantoin-based anticonvulsants.

Table 1: Performance Characteristics of an LC-MS/MS Method for Mephenytoin and its Metabolites using an Analog Internal Standard

ParameterMephenytoin4'-hydroxymephenytoinNirvanol
Linearity Range15-10,000 ng/mL15-10,000 ng/mL15-10,000 ng/mL
LLOQ30 ng/mL20 ng/mL30 ng/mL
Intra-day Inaccuracy≤ 9.5%≤ 9.5%≤ 9.5%
Inter-day Inaccuracy≤ 9.5%≤ 9.5%≤ 9.5%
Intra-day Precision (CV%)0.8-10.5%0.8-10.5%0.8-10.5%
Inter-day Precision (CV%)0.8-10.5%0.8-10.5%0.8-10.5%
Data from a validated method using 4'-methoxymephenytoin as an internal standard[1].

Experimental Protocols

A detailed experimental protocol for the quantification of Mephenytoin and its metabolites in human urine using LC-MS/MS with an analog internal standard has been published and is summarized below. This protocol can be adapted for use with this compound.

Sample Preparation
  • Dilute 50 µL of urine with a buffered β-glucuronidase solution.

  • Incubate the mixture at 37°C for 6 hours to deconjugate the glucuronidated metabolites.

  • Add methanol containing the internal standard (e.g., this compound) to precipitate proteins and stop the enzymatic reaction.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm)[1].

    • Mobile Phase: A gradient of an organic phase (acetonitrile/methanol 50:50) and an aqueous phase[1].

    • Gradient: The organic fraction of the mobile phase is increased from 10% to 90%[1].

  • Mass Spectrometry:

    • Instrument: Triple-stage mass spectrometer (e.g., TSQ Quantum, Thermo Electron)[1].

    • Ionization Mode: Negative electrospray ionization (ESI)[1].

    • Detection: Selected reaction monitoring (SRM) of the specific precursor-to-product ion transitions for Mephenytoin, its metabolites, and the internal standard.

G Experimental Workflow for Mephenytoin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample (50 µL) dilution Dilute with β-glucuronidase solution urine->dilution incubation Incubate at 37°C for 6 hours dilution->incubation precipitation Add Methanol with This compound (IS) incubation->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc Liquid Chromatography (C18 column, gradient elution) supernatant->lc ms Mass Spectrometry (Negative ESI, SRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the analysis of Mephenytoin and its metabolites in urine.

Mephenytoin Metabolism Pathway

Mephenytoin undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation and N-demethylation. The major metabolic pathway is the 4'-hydroxylation of the phenyl ring, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C19. This stereoselective process leads to the formation of 4'-hydroxymephenytoin. A minor pathway involves N-demethylation to form nirvanol (5-ethyl-5-phenylhydantoin). The resulting metabolites are then conjugated with glucuronic acid before being excreted in the urine[3]. The activity of CYP2C19 is genetically polymorphic, leading to significant inter-individual variability in Mephenytoin clearance.

G Mephenytoin Metabolic Pathway Mephenytoin Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin CYP2C19 (major) Aromatic Hydroxylation Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol N-demethylation (minor) Glucuronide_OH 4'-Hydroxymephenytoin Glucuronide Hydroxymephenytoin->Glucuronide_OH UGTs Glucuronidation Glucuronide_Nirvanol Nirvanol Glucuronide Nirvanol->Glucuronide_Nirvanol UGTs Glucuronidation Excretion Urinary Excretion Glucuronide_OH->Excretion Glucuronide_Nirvanol->Excretion

Caption: Simplified metabolic pathway of Mephenytoin.

Conclusion

This compound serves as a robust internal standard for the accurate and precise quantification of Mephenytoin in biological samples. Its use in LC-MS/MS methods minimizes analytical variability, ensuring high-quality data for therapeutic drug monitoring and pharmacokinetic research. The provided experimental protocol and metabolic pathway information offer a solid foundation for researchers and scientists working with this compound. The adoption of stable isotope-labeled internal standards like this compound is highly recommended for achieving reliable and reproducible results in bioanalytical studies.

References

A Comparative Analysis of Mephenytoin-13C,d3 and Non-Labeled Mephenytoin in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive comparison between the stable isotope-labeled internal standard, Mephenytoin-13C,d3, and non-labeled mephenytoin or its structural analogs when used in the quantitative analysis of mephenytoin. The superior performance of this compound, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, will be highlighted through a review of established scientific principles and supporting data from various studies.

Mephenytoin is an anticonvulsant drug that serves as a probe substrate for the cytochrome P450 enzyme CYP2C19.[1] Accurate quantification of mephenytoin and its primary metabolite, 4'-hydroxymephenytoin, is crucial for CYP2C19 phenotyping and in pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method validation for mitigating analytical variability.[2]

Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are versions of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N).[3] This subtle mass difference allows the mass spectrometer to differentiate the internal standard from the analyte. Because SIL internal standards like this compound are chemically and structurally almost identical to the analyte, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[3] This co-elution and similar ionization response are critical for compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis.[4][5]

Non-labeled internal standards, often structural analogs of the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[6] These differences can lead to inadequate compensation for analytical variability, resulting in compromised data quality.

Data Presentation: A Comparative Overview

The following tables summarize typical validation parameters for bioanalytical methods using either a stable isotope-labeled internal standard (like this compound or other deuterated mephenytoin analogs) or a non-labeled internal standard (such as a structural analog). The data is compiled from various published LC-MS/MS methods for mephenytoin analysis.

Table 1: Comparison of Bioanalytical Method Performance

ParameterMethod with this compound (or similar SIL-IS)Method with Non-Labeled IS (Structural Analog)Rationale for Difference
Accuracy Typically within ±5% of nominal valuesCan deviate by >15%SIL-IS co-elutes and experiences the same matrix effects, providing more accurate correction.[3]
Precision (%CV) Typically <10%[3]Can be >15%[3]The close tracking of the analyte by the SIL-IS throughout the analytical process leads to significantly better precision.[3]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[3]Inconsistent compensation (can be >20% difference)[3]The near-identical physicochemical properties of the SIL-IS ensure it experiences the same degree of ion suppression or enhancement as the analyte.[3]
Recovery Variability (%CV) Low (<10%)Higher (>15%)A SIL-IS more reliably tracks the analyte's recovery during sample preparation steps like protein precipitation or liquid-liquid extraction.[3]
Lower Limit of Quantification (LLOQ) Generally lower due to improved signal-to-noiseMay be higher due to greater variabilityBetter precision and accuracy at low concentrations allow for a more reliable LLOQ.

Table 2: Representative LC-MS/MS Method Parameters

ParameterMethod using a Labeled ISMethod using a Non-Labeled IS
Internal Standard Mephenytoin-d3, 4'-Hydroxymephenytoin-d3[7]4'-methoxymephenytoin[1]
Sample Preparation Solid Phase Extraction (SPE)[7]Dilution and direct injection[1]
Chromatographic Column C18 reverse-phaseThermo Electron Aquasil C18[1]
Mobile Phase Gradient of water and methanol with formic acidGradient of acetonitrile/methanol (50:50)[1]
Detection Positive ion electrospray ionization (ESI+) MS/MS[7]Negative electrospray ionization (ESI-) MS/MS[1]
LLOQ (Mephenytoin) 10 ng/mL (for 4'-hydroxymephenytoin)[7]30 ng/mL[1]
Intra-day Precision <15%[7]0.8-10.5%[1]
Inter-day Precision <14%[7]0.8-10.5%[1]
Accuracy 98–114%[7]Inaccuracy did not exceed 9.5%[1]

Experimental Protocols

Sample Preparation (using a Labeled Internal Standard)

This protocol is based on a method for a CYP cocktail assay which includes S-mephenytoin.[7]

  • To 200 µL of the biological matrix (e.g., hepatocyte incubation medium), add 20 µL of the internal standard working solution (containing this compound).

  • Add 500 µL of water and vortex to mix.

  • Perform solid-phase extraction (SPE) using an Oasis HLB 1 mL (30 mg) extraction cartridge, pre-conditioned with 1 mL of methanol and 1 mL of water.

  • After loading the sample, wash the cartridge with 1 mL of 5% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of air at room temperature.

  • Reconstitute the residue in 100 µL of 50% methanol for injection into the LC-MS/MS system.

Sample Preparation (using a Non-Labeled Internal Standard)

This protocol is adapted from a method for quantifying mephenytoin and its metabolites in human urine.[1]

  • To 50 µL of urine, add a buffered β-glucuronidase solution and incubate at 37°C for 6 hours.

  • Add methanol containing the non-labeled internal standard (e.g., 4'-methoxymephenytoin).

  • Vortex to mix and centrifuge to precipitate proteins.

  • Inject the supernatant directly into the LC-MS/MS system.

LC-MS/MS Analysis

The following are general conditions and can be adapted based on the specific instrument and application.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 3 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI), either in positive or negative mode, optimized for the analytes.

  • MRM Transitions:

    • Mephenytoin: To be optimized based on the specific instrument.

    • This compound: The precursor and product ions will have a mass shift corresponding to the number of heavy isotopes.

    • 4'-hydroxymephenytoin: To be optimized.

Mandatory Visualization

Mephenytoin_Metabolism Mephenytoin Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Aromatic Hydroxylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin catalyzes

Caption: Metabolic pathway of Mephenytoin to 4'-Hydroxymephenytoin catalyzed by CYP2C19.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Solid Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

References

Justification for Mephenytoin-13C,d3 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for regulatory submission. This guide provides a comprehensive justification for the use of Mephenytoin-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By presenting a comparison with alternative internal standards, supported by established scientific principles and experimental data, this document demonstrates the superiority of a combined carbon-13 and deuterium-labeled internal standard for ensuring data integrity and meeting stringent regulatory expectations.

The Critical Role of Internal Standards in Bioanalysis

In regulated bioanalysis, an internal standard (IS) is indispensable for correcting the variability inherent in the analytical process. Factors such as sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations can all impact the accuracy and precision of analytical results. An ideal IS should mimic the analyte of interest throughout the entire analytical workflow, from sample preparation to detection. Stable isotope-labeled internal standards are widely recognized as the gold standard for this purpose.

This compound: The Superior Choice for Bioanalytical Assays

Mephenytoin is an anticonvulsant drug that also serves as a valuable probe substrate for phenotyping the activity of cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6.[1] Accurate quantification of mephenytoin and its metabolites is crucial for pharmacokinetic studies and for assessing drug-drug interactions. This compound is a version of the mephenytoin molecule where one carbon atom has been replaced with its heavier, non-radioactive isotope ¹³C, and three hydrogen atoms have been replaced with deuterium (d3). This dual labeling strategy offers significant advantages over other types of internal standards.

Data Presentation: Comparison of Internal Standard Strategies

The following table summarizes the key performance differences between this compound and other common internal standard choices.

Performance ParameterThis compound (SIL-IS)Deuterated IS (e.g., Mephenytoin-d5)Structural Analog IS
Chemical & Physical Properties Virtually identical to analyteMinor differences in polarity and hydrophobicityDifferent chemical structure
Chromatographic Co-elution Co-elutes with analyte[2][3][4]Potential for chromatographic shift (isotope effect)[2][3][5][6]Different retention time
Matrix Effect Compensation High; experiences the same ion suppression/enhancement as the analytePotentially compromised if chromatographic separation occurs[5][6]Inconsistent and unreliable
Extraction Recovery Tracking High; mirrors the analyte's behaviorGenerally high, but minor differences possibleMay differ significantly from the analyte
Accuracy & Precision ExcellentGood to Excellent, but can be compromised by isotope effectsVariable; often lower than SIL-IS
Risk of Cross-Contribution Minimal; mass difference is significantLow, but requires careful selection of mass transitionsHigh, if there is metabolic conversion to the analyte
Regulatory Acceptance Highly preferred by regulatory agencies[7][8][9]Generally accepted, but with scrutiny on isotope effectsAccepted only when a SIL-IS is not available

Experimental Protocols

To ensure the robustness and reliability of a bioanalytical method intended for regulatory submission, a thorough validation is required. The following protocols outline the key experiments to be performed when using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This protocol describes a common and straightforward method for extracting mephenytoin from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Analysis

This section provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of mephenytoin and its internal standard.

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mephenytoin: To be determined (e.g., precursor ion [M+H]⁺ → product ion)

    • This compound: To be determined (e.g., precursor ion [M+H]⁺ → product ion)

    • Note: Specific mass transitions should be optimized for the instrument being used.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

G cluster_0 Justification for this compound Analyte Mephenytoin (Analyte) IS_13Cd3 This compound (Ideal IS) Analyte->IS_13Cd3 Identical Physicochemical Properties IS_d5 Mephenytoin-d5 (Alternative IS) Analyte->IS_d5 Slightly Different Polarity IS_Analog Structural Analog (Alternative IS) Analyte->IS_Analog Different Structure Coelution Chromatographic Co-elution IS_13Cd3->Coelution Leads to Isotope_Effect Isotope Effect (Chromatographic Shift) IS_d5->Isotope_Effect Can cause Different_Behavior Different Analytical Behavior IS_Analog->Different_Behavior Results in Accurate_Quant Accurate Quantification Coelution->Accurate_Quant Ensures Inaccurate_Quant Inaccurate Quantification Isotope_Effect->Inaccurate_Quant May lead to Different_Behavior->Inaccurate_Quant

Caption: Logical justification for selecting this compound.

G cluster_1 Bioanalytical Workflow Start Plasma Sample + this compound Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Peak Area Ratio) LC_MSMS->Data_Processing

Caption: Experimental workflow for bioanalysis of mephenytoin.

Conclusion

The use of a stable isotope-labeled internal standard is a regulatory expectation for quantitative bioanalytical LC-MS/MS assays. This compound represents the state-of-the-art for an internal standard for mephenytoin analysis. Its key advantage lies in the co-elution with the unlabeled analyte, which is a direct consequence of the ¹³C-labeling strategy that does not introduce significant changes in the physicochemical properties of the molecule. This co-elution ensures the most effective compensation for matrix effects and other sources of analytical variability. In contrast, deuterium-only labeled internal standards can exhibit chromatographic shifts, which may compromise data accuracy. For these reasons, this compound is the recommended internal standard for bioanalytical methods intended to support regulatory submissions, providing the highest level of confidence in the generated data.

References

Safety Operating Guide

Navigating the Safe Disposal of Mephenytoin-13C,d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Mephenytoin-13C,d3, a stable isotope-labeled compound used in metabolic studies. Adherence to these protocols is vital for ensuring personnel safety and environmental protection.

Mephenytoin is classified as a hazardous substance, and its isotopically labeled form, this compound, should be handled with the same level of caution. The compound is toxic if ingested, inhaled, or if it comes into contact with skin, and it poses a significant threat to aquatic ecosystems.[1] Therefore, its disposal must be managed in strict accordance with all applicable local, state, and federal regulations for hazardous waste.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for Mephenytoin, which is essential for a comprehensive risk assessment and the formulation of appropriate handling and disposal strategies.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol [3]
Melting Point 135 - 137 °C / 275 - 278.6 °F[4]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3][5][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3][4]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[3][4]

Disposal Workflow Diagram

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, at-a-glance overview of the necessary steps from waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Final Disposal A Solid Waste (Contaminated PPE, Vials) D Designated, Labeled Solid Waste Container A->D B Liquid Waste (Solutions with this compound) E Designated, Labeled Liquid Waste Container B->E C Sharps Waste (Contaminated Needles, Pipettes) F Designated, Labeled Sharps Container C->F G Store in a Secure, Well-Ventilated Area D->G E->G F->G H Arrange for Pickup by a Licensed Hazardous Waste Vendor G->H I Complete all Waste Manifest Documentation H->I

Caption: Logical workflow for the disposal of this compound.

Detailed Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for the key stages of this compound disposal.

1. Waste Segregation and Collection

  • Objective: To safely and correctly segregate different forms of this compound waste at the point of generation.

  • Materials:

    • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, compatible chemical-resistant gloves.

    • Designated, leak-proof hazardous waste containers for solid, liquid, and sharps waste.

  • Procedure:

    • Solid Waste: Place all non-sharp solid materials contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated solid chemical waste container. This container should be clearly labeled as "Hazardous Waste: this compound" and include any other relevant hazard symbols.

    • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and chemically compatible liquid waste container. Do not mix with incompatible waste streams. The container must be clearly labeled with "Hazardous Waste: this compound," the approximate concentration, and all solvent components.

    • Sharps Waste: Dispose of all contaminated sharps, including needles, syringes, and Pasteur pipettes, directly into a designated puncture-resistant sharps container. This container should be labeled as "Hazardous Sharps Waste: this compound."

2. Decontamination of Laboratory Equipment

  • Objective: To safely and effectively decontaminate laboratory equipment that has been in contact with this compound.

  • Procedure:

    • Immersible Equipment:

      • Immerse the equipment in a suitable cleaning solution (e.g., a detergent solution recommended for chemical decontamination).

      • Rinse thoroughly with an appropriate solvent (e.g., ethanol or methanol), followed by deionized water.

      • All rinsate should be collected and disposed of as liquid hazardous waste.

    • Non-Immersible Surfaces:

      • Wipe down equipment surfaces with a cloth or sponge saturated with a detergent solution.

      • Follow with a wipe-down using a cloth dampened with deionized water.

      • All cleaning materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste.[7]

3. Final Disposal

  • Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.

  • Procedure:

    • Engage a Licensed Waste Disposal Vendor: All chemical waste, including materials contaminated with this compound, must be disposed of through a licensed hazardous waste disposal company.[2]

    • Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled according to regulatory requirements. Complete all necessary waste manifest paperwork provided by the disposal vendor to maintain a clear chain of custody.

    • Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup by the disposal vendor.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mephenytoin-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Mephenytoin-13C,d3. While the isotopic labeling with Carbon-13 and deuterium does not alter the fundamental chemical reactivity of the molecule, the inherent hazards of the parent compound, Mephenytoin, necessitate stringent safety protocols.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Mephenytoin is an anticonvulsant and is considered a hazardous drug.[3][4] Therefore, handling this compound requires adherence to safety measures designed to minimize exposure risk. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. When handling this compound, the following equipment is mandatory.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemotherapy-rated glovesDouble gloving is required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves must be powder-free and disposable. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[5][6]
Body Protection Disposable gownMust be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Gowns should be changed every 2-3 hours or immediately upon contamination.[5][6]
Shoe coversTwo pairs of shoe covers are required when handling hazardous drugs.[5]
Eye and Face Protection Safety gogglesGoggles are required to protect against potential spills or splashes. Standard safety glasses with side shields are not sufficient. A face shield may be used in addition to goggles for full facial protection.[5][7]
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-level respirator is necessary when handling the powder form of the compound to prevent inhalation of airborne particles. A surgical mask is not an acceptable substitute.[5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Engineering Controls:

  • Always handle the compound in a designated area, such as a chemical fume hood or a powder containment hood, to minimize aerosolization.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[8]

General Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the designated handling area.[1][8]

  • Wash hands thoroughly with soap and water before and after handling the compound.[1][8]

  • When weighing the powder, do so in a draft-shielded balance or within a fume hood.[1]

Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8]

  • Store away from direct sunlight and moisture.[8]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations for chemical waste.[1]

  • All disposable PPE, including gloves, gowns, and shoe covers, should be placed in a designated hazardous waste container immediately after use.[5]

  • Contaminated labware and any unused compound must also be disposed of as hazardous chemical waste.[1]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Enter Handling Area handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Complete Experiment cleanup_waste Dispose of Contaminated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling and disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.